tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNPYAOWNCJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469935 | |
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-31-2 | |
| Record name | Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-fluoro-2-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Strategic Cornerstone in Modern Drug Discovery: A Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate (CAS No. 844891-31-2)
Introduction: Unveiling a Pivotal Building Block
In the intricate landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, tert-butyl (4-fluoro-2-formylphenyl)carbamate, identified by its CAS number 844891-31-2 , has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its strategic application in the synthesis of complex, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this reagent is essential for the efficient design and execution of innovative drug discovery programs.
This compound's significance lies in its unique trifunctional architecture: a Boc-protected amine, a reactive formyl group, and a strategically placed fluorine atom on a phenyl ring. This arrangement offers a versatile platform for a variety of chemical transformations, enabling the construction of elaborate molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the aniline nitrogen, ensuring its inertness during initial synthetic steps while allowing for its timely deprotection to participate in subsequent reactions. The aldehyde functionality serves as a key electrophilic center, primed for reactions such as reductive aminations and condensations to introduce further molecular diversity. Finally, the fluorine substituent can enhance the metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 844891-31-2 | |
| Molecular Formula | C₁₂H₁₄FNO₃ | |
| Molecular Weight | 239.24 g/mol | |
| Appearance | Off-white solid | Generic supplier data |
| Storage | Room temperature | |
| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O |
Safety and Handling:
As with any chemical reagent, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound is not extensively published, it is prudent to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Strategic Synthesis: A Protocol for Preparation
The synthesis of this compound is a critical process for its utilization in drug discovery. A common and logical synthetic route begins with the commercially available 2-amino-5-fluorobenzaldehyde. The protection of the amino group as a tert-butyl carbamate is a key transformation.
Experimental Protocol: Boc Protection of 2-Amino-5-fluorobenzaldehyde
This protocol describes a representative method for the synthesis of this compound. The causality behind this choice of reaction is the well-established reliability and high yield of the Boc-protection of anilines using di-tert-butyl dicarbonate (Boc₂O). The use of a mild base like triethylamine (TEA) is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the product.
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.2 equivalents). Subsequently, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an off-white solid.
Self-Validating System: The success of this protocol can be validated at several stages. The disappearance of the starting aniline on TLC is a primary indicator of reaction completion. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show the characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR), the aromatic protons, the formyl proton (a singlet around 10 ppm), and the carbamate NH (a broad singlet).
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex drug molecules. It is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] One of the most notable examples is its role in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[4][5][6]
The strategic importance of this intermediate is its ability to participate in the construction of the core aniline-pyrimidine scaffold found in many kinase inhibitors. The formyl group provides a handle for the construction of the pyrimidine ring, while the Boc-protected amine is positioned for subsequent coupling reactions.
Illustrative Workflow: Synthesis of a Pyrimidine Core
The following workflow illustrates the pivotal role of this compound in the synthesis of a key pyrimidine intermediate, a common core in many kinase inhibitors.
Caption: Synthetic workflow from the carbamate to a kinase inhibitor.
Experimental Protocol: Condensation with a Guanidine Derivative
This protocol outlines a representative condensation reaction to form a pyrimidine ring, a crucial step in the synthesis of many kinase inhibitors. The rationale for this reaction is the well-established Biginelli-type condensation of an aldehyde with a guanidine derivative to form a dihydropyrimidinone, which can then be oxidized to the corresponding pyrimidine.
Materials:
-
This compound
-
A suitable guanidine derivative (e.g., N-(4-methoxy-2-nitrophenyl)guanidine)
-
Isopropanol or another suitable high-boiling solvent
-
Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equivalent), the guanidine derivative (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in isopropanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine intermediate.
Expertise & Causality: The choice of a guanidine derivative is critical and is dictated by the desired substitution pattern on the final pyrimidine ring. The acid catalyst is essential to activate the formyl group towards nucleophilic attack by the guanidine. The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid in DCM), unmasks the aniline nitrogen, which is then available for further functionalization, such as a crucial nucleophilic aromatic substitution (SNAᵣ) reaction to complete the synthesis of the target kinase inhibitor.
Conclusion: A Versatile and Indispensable Tool
This compound (CAS No. 844891-31-2) stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a protected amine, a reactive aldehyde, and a fluorine substituent makes it an invaluable building block for the synthesis of complex and high-value pharmaceutical compounds. For researchers engaged in the development of novel therapeutics, particularly in the field of oncology, a deep understanding of the properties, synthesis, and reactivity of this intermediate is not merely advantageous, but essential for accelerating the path from concept to clinic. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile chemical tool in their pursuit of the next generation of life-saving medicines.
References
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MySkinRecipes. This compound. [Link]
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PubChem. This compound. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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ResearchGate. Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. [Link]
- Google Patents. Improved process for preparing osimertinib or a salt thereof.
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]
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MySkinRecipes. This compound. [Link]
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- 6. US9248140B2 - Chemical compounds - Google Patents [patents.google.com]
tert-Butyl (4-fluoro-2-formylphenyl)carbamate molecular weight
An In-depth Technical Guide: tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, characterization, and strategic applications. With a molecular formula of C₁₂H₁₄FNO₃ and a molecular weight of 239.24 g/mol , this compound serves as a versatile building block in medicinal chemistry.[1][2] Its structure incorporates three critical functional groups: a formyl (aldehyde) moiety for subsequent molecular elaboration, a fluorine atom to enhance pharmacological properties, and a tert-butoxycarbonyl (Boc) protecting group for controlled reaction sequencing. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical methodologies for its use.
Introduction: A Multifunctional Synthetic Intermediate
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Intermediates that offer multiple points for chemical modification are invaluable. This compound (CAS No: 844891-31-2) is a prime example of such a scaffold.[2] Its utility stems from the orthogonal reactivity of its functional groups.
-
The Formyl Group (-CHO): As a reactive aldehyde, this group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and various condensations. This allows for the direct installation of diverse side chains and the construction of heterocyclic systems.
-
The Fluorine Atom (-F): The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry. Fluorine can modulate a molecule's lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to target proteins through favorable electrostatic interactions.
-
The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile, clean removal under mild acidic conditions.[3] This feature ensures that the amine's nucleophilicity is masked until its desired participation in a later synthetic step.
This combination makes the title compound a valuable precursor for creating novel compounds, particularly in the development of anti-inflammatory or antimicrobial drugs and enzyme inhibitors.[1]
Physicochemical and Handling Properties
A clear understanding of a compound's properties is essential for its effective use and storage. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 239.24 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2] |
| CAS Number | 844891-31-2 | [2] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Characterization
While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. The most direct and common approach is the protection of the corresponding amine.
General Synthetic Workflow
The synthesis involves the reaction of 2-amino-5-fluorobenzaldehyde with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a suitable base. This reaction is a standard N-acylation that proceeds efficiently to form the stable carbamate.
Caption: General workflow for the synthesis of the title compound.
Exemplary Experimental Protocol
This protocol describes a self-validating system, including reaction, workup, and purification stages to ensure high purity of the final product.
-
Reaction Setup: To a solution of 2-amino-5-fluorobenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M), add triethylamine (1.2 eq.). Stir the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Final Product Handling: Dry the purified product under high vacuum to remove residual solvents. Store under an inert atmosphere at 2-8°C.[2]
Structural Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (with splitting patterns consistent with the substitution), the aldehyde proton (a singlet at ~9.8 ppm), and the N-H proton of the carbamate (a broad singlet).
-
Mass Spectrometry (MS): ESI-MS analysis should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 239.24.
-
High-Performance Liquid Chromatography (HPLC): Used to confirm the purity of the final compound, ideally showing a single major peak.
Core Applications in Drug Development
The true value of this compound lies in its application as a versatile scaffold for building more complex drug candidates.
Elaboration of the Formyl Group
The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of chemical space around the core structure.
Caption: Major synthetic routes starting from the title compound.
-
Reductive Amination: This is one of the most powerful methods for forming secondary and tertiary amines. Reacting the aldehyde with a primary or secondary amine followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) directly couples a new amine-containing fragment to the scaffold.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to introduce vinyl or substituted vinyl groups, which can act as linkers or pharmacophoric elements.
-
Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and related compounds to form hydrazones and oximes, which are common structural motifs in bioactive molecules and can serve as precursors to various heterocycles.
Strategic Deprotection
After the desired modifications have been made using the aldehyde handle, the Boc group can be selectively removed. Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the carbamate to reveal the free aniline. This newly liberated amine can then undergo a second set of reactions (e.g., acylation, sulfonylation, or further coupling reactions), demonstrating the compound's utility in multi-step, divergent syntheses.
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its molecular weight of 239.24 g/mol and its unique combination of reactive and protected functional groups provide chemists with a reliable and versatile platform for the synthesis of complex molecular architectures.[1][2] Its established use as an intermediate in the development of enzyme inhibitors and other potential therapeutics underscores its importance for professionals in the fields of medicinal chemistry and drug discovery.[1]
References
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This compound. MySkinRecipes. [Link]
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Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. PubChem, National Center for Biotechnology Information. [Link]
-
Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). PubChemLite. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
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tert-Butyl (4-fluoro-2-formylphenyl)carbamate physical properties
An In-Depth Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate for Advanced Research
Abstract: This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. We will explore its core physical and chemical properties, provide a representative synthetic protocol with detailed scientific justification, discuss analytical characterization techniques, and outline its primary applications and reaction potential. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional aromatic compound. It incorporates a formyl group (an aldehyde) and a tert-butoxycarbonyl (Boc) protected amine on a fluorinated benzene ring. This specific arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1][2] The fluorine atom can enhance metabolic stability or modify binding interactions, the aldehyde serves as a versatile handle for chain extension or heterocycle formation, and the Boc-protected amine allows for controlled deprotection and subsequent derivatization.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 844891-31-2 | [2][3] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [2][3] |
| Molecular Weight | 239.24 g/mol | [2][3] |
| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Based on typical appearance of similar carbamate compounds.[4] |
| Melting Point | Data not available | Must be determined experimentally. |
| Boiling Point | Data not available | Likely to decompose at high temperatures.[5] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Inferred from its chemical structure and general carbamate properties. |
| Storage | Store under an inert atmosphere at 2-8°C. | To prevent oxidation of the aldehyde and degradation.[3][5] |
Molecular Structure and Spectroscopic Characterization
The unique functionality of this molecule gives rise to a predictable spectroscopic signature, which is crucial for reaction monitoring and quality control.
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An In-Depth Technical Guide to tert-Butyl (4-fluoro-2-formylphenyl)carbamate: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing
This guide provides a comprehensive technical overview of tert-butyl (4-fluoro-2-formylphenyl)carbamate, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, a validated synthesis protocol, in-depth characterization data, and its critical role in the production of high-value active pharmaceutical ingredients (APIs).
Introduction: Strategic Importance in Medicinal Chemistry
This compound, bearing the CAS Number 844891-31-2, is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure uniquely combines a Boc-protected amine and a formyl group on a fluorinated phenyl ring. This arrangement makes it a versatile building block for the synthesis of complex heterocyclic systems.
The strategic importance of this molecule is underscored by its role as a crucial intermediate in the synthesis of Linagliptin[1][2][3][4][5]. Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. The aldehyde functionality serves as a reactive handle for constructing the quinazoline core of Linagliptin, while the Boc-protected amine provides a latent nucleophilic site that can be deprotected under specific conditions for subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 844891-31-2 | [6] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [2] |
| Molecular Weight | 239.24 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| SMILES | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through the N-protection of the commercially available starting material, 2-amino-5-fluorobenzaldehyde, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on 2-amino-5-fluorobenzaldehyde attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the thermodynamically stable products, carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine to yield the final N-Boc protected product. The use of a base, such as triethylamine (TEA) or sodium bicarbonate, is common to neutralize the generated acid and drive the reaction to completion[7][8][9][10].
Figure 1: General mechanism for the N-Boc protection of an amine.
Experimental Protocol
This protocol is a robust and scalable method for the synthesis of this compound.
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps. The following data represents the expected spectroscopic signature of the compound based on the analysis of its functional groups and data from structurally similar molecules[1][11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the Boc group protons, and the N-H proton.
-
~9.8 ppm (s, 1H): Aldehyde proton (-CHO).
-
~8.0-7.0 ppm (m, 3H): Aromatic protons on the phenyl ring, showing splitting patterns consistent with their substitution and coupling to the fluorine atom.
-
~8.5 ppm (br s, 1H): N-H proton of the carbamate.
-
~1.5 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
~190 ppm: Carbonyl carbon of the aldehyde group.
-
~152 ppm: Carbonyl carbon of the carbamate group.
-
~160 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F).
-
~140-115 ppm: Aromatic carbons, with some showing splitting due to coupling with fluorine.
-
~81 ppm: Quaternary carbon of the tert-butyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule[13][14][15].
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Medium | N-H Stretch | Carbamate |
| ~2980, 2870 | Medium-Strong | C-H Stretch (aliphatic) | tert-Butyl |
| ~2820, 2720 | Weak | C-H Stretch | Aldehyde |
| ~1710 | Strong | C=O Stretch | Carbamate |
| ~1680 | Strong | C=O Stretch | Aldehyde |
| ~1590, 1530 | Medium | C=C Stretch (aromatic) & N-H Bend | Aromatic & Carbamate |
| ~1250 | Strong | C-O Stretch | Carbamate |
| ~1160 | Strong | C-F Stretch | Fluoroaromatic |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peaks would be:
-
[M+H]⁺: m/z ≈ 240.1
-
[M+Na]⁺: m/z ≈ 262.1
Application in the Synthesis of Linagliptin
The primary industrial application of this compound is as a key starting material in the multi-step synthesis of Linagliptin[1][2][3][4][5]. The aldehyde group of this intermediate is crucial for the construction of the quinazoline ring system, a core structural motif of Linagliptin.
The general synthetic strategy involves the condensation of this compound with another key intermediate, followed by cyclization to form the quinazoline core. The Boc protecting group is then removed under acidic conditions to reveal the free amine, which is subsequently used in the final steps of the Linagliptin synthesis.
Figure 2: Simplified workflow illustrating the use of the title compound in Linagliptin synthesis.
Conclusion
This compound is a strategically important and versatile intermediate in pharmaceutical synthesis. Its well-defined structure allows for the efficient and controlled construction of complex molecular architectures, as exemplified by its crucial role in the industrial production of the anti-diabetic drug Linagliptin. The synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers and process chemists working in the field of drug discovery and development. The methodologies described herein are robust and can be adapted for various scales of production, ensuring the reliable and high-purity synthesis of this key building block.
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An In-Depth Technical Guide to the Safe Handling and Application of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Executive Summary
tert-Butyl (4-fluoro-2-formylphenyl)carbamate (CAS No. 844891-31-2) is a key bifunctional building block in modern medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its Boc-protected amine and formyl group, enabling multi-step synthetic pathways toward complex molecular targets, particularly enzyme inhibitors and anti-inflammatory agents.[1] However, the very features that make it synthetically valuable—an active aldehyde, a carbamate core, and a fluorinated aromatic ring—also present a distinct set of handling challenges and potential hazards. The toxicological properties of this specific intermediate have not been fully investigated, demanding a risk assessment framework grounded in the known reactivity of its constituent functional groups.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the safety profile and handling protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical reasoning behind safety protocols, provides detailed standard operating procedures, and outlines robust emergency response plans. Our objective is to empower scientific teams to utilize this valuable reagent with the highest degree of safety, ensuring both personnel protection and experimental integrity.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's properties is the foundation of a thorough safety assessment. The structure combines a reactive aldehyde, a stable carbamate protecting group, and a fluorinated phenyl ring.
| Property | Value | Source |
| CAS Number | 844891-31-2 | |
| Molecular Formula | C₁₂H₁₄FNO₃ | |
| Molecular Weight | 239.24 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from handling instructions |
| SMILES Code | O=C(OC(C)(C)C)NC1=CC=C(F)C=C1C=O | |
| Recommended Storage | Room temperature; some suppliers recommend 2-8°C under inert atmosphere | [1][3][4] |
Hazard Identification and Risk Assessment: A Mechanistic Perspective
The potential hazards of this compound are best understood by analyzing its functional components. While comprehensive toxicity data for this specific molecule is limited[2], the known toxicology of related chemical classes provides an authoritative basis for a conservative risk assessment.
The Carbamate Core: A Class-Based Toxicological Concern
Carbamates as a chemical class are known for their activity as cholinesterase inhibitors.[5][6] This mechanism involves the carbamylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine.[5] While the inhibition by carbamates is typically reversible, unlike the action of organophosphates, acute toxic exposure can still present significant health risks.[5]
Causality: Although this compound is a synthetic intermediate and not designed as a pesticide, its core carbamate structure warrants the assumption of potential cholinesterase-inhibiting activity until proven otherwise. This "guilty until proven innocent" approach is a cornerstone of laboratory safety. Therefore, exposure routes, particularly ingestion, must be strictly avoided. One supplier has classified the compound as H301: Toxic if swallowed .
The Aldehyde Moiety: Irritation and Reactivity
Aromatic aldehydes are well-documented irritants. The electrophilic nature of the aldehyde carbon makes it reactive toward biological nucleophiles, such as amino acid residues in skin and eye proteins.
Causality: This reactivity is the basis for the GHS classifications H315: Causes skin irritation and H319: Causes serious eye irritation . Prolonged or repeated dermal contact can lead to sensitization. Inhalation of dusts can also cause respiratory tract irritation.
The Fluorinated Aromatic System: Thermal Decomposition Risks
Under ambient conditions, the fluorophenyl group is stable. However, during a fire or uncontrolled thermal decomposition, this moiety can break down.
Causality: Thermal decomposition can liberate hazardous and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][7] The presence of fluorine necessitates special consideration during fire-fighting activities.
Summary of GHS Classifications
| Hazard Statement | GHS Code | Classification | Source |
| Toxic if swallowed | H301 | Acute Toxicity (Oral), Category 3 | |
| Causes skin irritation | H315 | Skin Corrosion/Irritation, Category 2 | |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation, Category 2A |
Standard Operating Protocol (SOP) for Safe Handling
A self-validating safety protocol relies on a multi-layered approach that combines engineering controls, personal protective equipment, and meticulous procedural steps.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace them immediately if contaminated.
-
Body Protection: A full-length laboratory coat must be worn and buttoned. Wear appropriate clothing to prevent skin exposure.
Detailed Experimental Workflow
The following diagram and protocol outline the critical safety checkpoints from material receipt to waste disposal.
Caption: General laboratory workflow for handling this compound.
Step-by-Step Methodology:
-
Pre-use Inspection: Before opening, visually inspect the container for any damage.
-
Dispensing: Gently tap the container to settle the solid material before opening the cap to avoid creating airborne dust. Use a spatula to carefully transfer the required amount to a tared, sealed container. Avoid pouring the dry powder.
-
Solubilization: Add solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Reaction Monitoring: Use appropriate shielding and monitoring for any exothermic reactions.
-
Post-Reaction: All workup and purification procedures (e.g., extraction, chromatography) must be performed within the fume hood.
-
Decontamination: Clean all glassware and surfaces that have come into contact with the material thoroughly.
Emergency Response and First Aid
Rapid and correct response to an exposure or spill is critical.
Caption: Decision tree for emergency response procedures.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove all contaminated clothing. If irritation persists, seek medical advice.[2]
-
Ingestion: This is a medical emergency. Immediately call a poison control center or physician. Rinse mouth with water.[7] Do not induce vomiting.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2][7]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[2] Do not allow the material to enter drains or waterways.
Storage, Incompatibility, and Disposal
Storage
To ensure chemical stability and safety, store the compound in a tightly closed container in a dry, well-ventilated area. While some sources permit room temperature storage[1], refrigeration (2-8°C) is advisable for long-term storage to minimize degradation.[4]
Incompatibility
Keep away from strong oxidizing agents and strong bases, as these can initiate vigorous or uncontrolled reactions.[2][7]
Disposal
Dispose of this material and its container as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.[2]
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. However, its potential for toxicity if ingested, its irritant properties, and the general risks associated with the carbamate class demand a rigorous and informed approach to safety. The lack of comprehensive toxicological data necessitates that researchers treat this compound with a high degree of caution. By implementing the engineering controls, PPE, and detailed handling protocols outlined in this guide, research and development professionals can mitigate the risks, ensuring a safe laboratory environment while advancing their scientific objectives.
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A Comprehensive Technical Guide to the Solubility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as a comprehensive resource for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]
Molecular Structure:
Figure 1: Chemical structure of this compound.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FNO₃ | [4][5] |
| Molecular Weight | 239.24 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature. | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
The structure of this compound reveals several functional groups that dictate its solubility:
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Formyl Group (-CHO): The aldehyde group is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions.[6][7][8][9][10]
-
Carbamate Group (-NHCOO-): This group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the carbonyl and ester oxygens).[11][12]
-
Tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is nonpolar and contributes to steric hindrance.
-
Fluorine Atom (-F): While highly electronegative, the effect of a single fluorine atom on solubility can be complex, sometimes increasing solubility in polar solvents and other times enhancing lipophilicity.[13][14][15][16]
Based on this structure, a nuanced solubility profile is anticipated. The presence of both polar (formyl, carbamate) and nonpolar (aromatic ring, tert-butyl group) moieties suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial guidance and reduce the number of solvents that need to be screened.
Qualitative Prediction Based on Polarity
A qualitative ranking of expected solubility in common organic solvents can be proposed:
-
High Expected Solubility: Solvents of intermediate polarity that can engage in hydrogen bonding and dipole-dipole interactions are likely to be effective. Examples include:
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
-
Dichloromethane (DCM)
-
-
Moderate Expected Solubility: Polar protic solvents, such as short-chain alcohols, may be reasonably effective, although the nonpolar regions of the molecule might limit high solubility. Examples include:
-
Methanol
-
Ethanol
-
-
Low Expected Solubility: Highly nonpolar solvents are unlikely to be effective due to their inability to interact favorably with the polar functional groups of the molecule. Examples include:
-
Hexane
-
Toluene
-
-
Variable Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often powerful solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.
Hansen Solubility Parameters (HSP)
A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[17][18] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[19] To apply this, one would first need to determine the HSP values for this compound, which can be estimated using group contribution methods or software.[20][21] Then, by comparing these values to the known HSP of various solvents, a solubility sphere can be constructed to identify suitable solvents.
Figure 2: A logical workflow for the theoretical prediction of solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[22][23] This technique involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.[24][25][26]
Rationale for Method Selection
The shake-flask method is chosen for its ability to determine the thermodynamic solubility, which is the true equilibrium solubility of the compound.[23] This is a critical parameter for understanding the intrinsic properties of the drug substance and for developing robust processes.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.
-
To ensure complete removal of undissolved solids, which is critical for accurate results, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the quantification of the compound (see section 3.3).
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.
-
Inject the diluted saturated solutions into the HPLC system.
-
Determine the concentration of the compound in the saturated solutions using the calibration curve.[27]
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or g/L.
-
If the molecular weight is known, the solubility can also be expressed in molarity (mol/L).
-
Figure 3: A step-by-step workflow for the shake-flask solubility determination method.
HPLC Method Development for Quantification
A robust and validated HPLC method is crucial for accurate solubility determination.[28][29][30]
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[31] The knowledge of the compound's solubility will aid in selecting a suitable solvent for the mobile phase.[29]
-
Detection: The aromatic ring and carbonyl group suggest that UV detection will be suitable. An initial wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Injection Volume: A standard injection volume of 10 µL is a reasonable starting point.
Validation Parameters:
The developed HPLC method should be validated for linearity, accuracy, and precision to ensure reliable results.
Safety and Handling Precautions
Working with organic solvents and chemical compounds requires strict adherence to safety protocols.[32][33]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[34][35]
-
Ventilation: Handle all organic solvents and the solid compound in a well-ventilated fume hood to avoid inhalation of vapors and dust.[34]
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound and all solvents before starting any experimental work to be aware of specific hazards and handling procedures.[36]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[34]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. While readily available quantitative data is limited, a combination of theoretical prediction based on its molecular structure and systematic experimental determination using the robust shake-flask method provides a reliable pathway to obtaining this essential information. By understanding the interplay of the compound's functional groups with different solvent properties, researchers can make informed decisions for process optimization and formulation design. This guide provides the foundational knowledge and practical protocols to confidently approach the solubility characterization of this and other novel chemical entities.
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An In-Depth Technical Guide to the Potential Biological Activity of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Executive Summary
This guide provides a comprehensive technical exploration of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a synthetic organic compound positioned at the intersection of several key motifs in medicinal chemistry. While direct biological data on this specific molecule is not extensively published, its structural features—a fluorinated benzaldehyde core and a Boc-protected amine—provide a strong basis for hypothesizing its potential as a bioactive agent or a pivotal intermediate in drug discovery. We will deconstruct the molecule's chemical logic, draw parallels from structurally analogous compounds, and lay out a detailed roadmap for its experimental validation, from initial screening to mechanism-of-action studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.
Compound Profile and Strategic Rationale
This compound (CAS 844891-31-2) is a multifunctional aromatic compound.[1] Its structure is characterized by three key functional groups that are highly relevant in modern drug design:
-
Fluorinated Phenyl Ring: The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity for better cell permeability.[2][3][4]
-
Formyl Group (Aldehyde): The aldehyde moiety is a versatile electrophile and a key synthetic handle.[5] It can serve as a crucial point for covalent interaction with nucleophilic residues (like cysteine or lysine) in a protein's active site or act as a hydrogen bond acceptor. Furthermore, it allows for straightforward chemical modification via reactions like reductive amination, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[6]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[7][8] While often viewed as a temporary synthetic feature, its presence imparts steric bulk and can influence conformation and solubility. In a biological context, it can participate in hydrophobic interactions within a binding pocket. Its controlled, acid-labile removal is a cornerstone of synthetic strategies.[9]
The confluence of these features suggests that this molecule could either possess intrinsic biological activity or serve as a high-value scaffold for the synthesis of more complex pharmaceutical agents.[10]
Lessons from Structural Analogs: A Case for Biological Investigation
Direct analogs of this compound provide compelling evidence for its potential bioactivity. For instance, the closely related pyridine-based compound, tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate , has been investigated and shown to possess potential anticancer, anti-inflammatory, and enzyme inhibition properties.[5] The mechanism of action for this analog is believed to involve the interaction of its formyl and fluoro groups with the active sites of target enzymes or receptors.[5] Given that a phenyl ring is a common bioisostere for a pyridine ring, it is a sound scientific hypothesis that our target compound may exhibit a similar biological activity profile.
Caption: Logical relationship between structural features and their predicted impact.
Hypothesized Biological Target: Protein Kinases
Many small molecule kinase inhibitors utilize a heterocyclic or aromatic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The ortho-formyl, Boc-protected aminophenyl structure of our compound could potentially mimic such interactions. The aldehyde could act as a hydrogen bond acceptor, while the NH of the carbamate could act as a donor.
A plausible mechanism of action, therefore, is the inhibition of a protein kinase involved in oncogenic signaling, such as a member of the MAP kinase pathway (e.g., MEK, ERK). Inhibition of such a pathway would disrupt downstream signaling cascades responsible for cell proliferation and survival, leading to an anti-cancer effect.
Caption: Hypothesized inhibition of the MAPK signaling pathway.
A Roadmap for Experimental Validation
A phased approach is recommended to systematically evaluate the biological potential of this compound.
Caption: Phased experimental workflow for biological validation.
Phase 1: Initial In Vitro Cytotoxicity Screening
Objective: To determine if the compound exhibits broad cytotoxic or anti-proliferative activity against human cancer cell lines.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Hypothetical MTT Assay Data
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| A549 (Lung) | 12.5 | 0.8 |
| MCF-7 (Breast) | 8.2 | 0.5 |
| HCT116 (Colon) | 15.1 | 1.1 |
Phase 2: Target Identification and Validation
Objective: To identify specific protein kinase targets and confirm direct engagement in a cellular context.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, a specific recombinant kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.
-
Initiation: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Detection: Measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). A decrease in signal indicates inhibition.
-
Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀ value.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the remaining intact cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western Blot using an antibody specific to the hypothesized target kinase (e.g., MEK1). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Phase 3: Mechanism of Action (MoA) Elucidation
Objective: To confirm that target inhibition leads to the expected downstream effects on cellular signaling pathways.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for various time points (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Harvest and lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase and its phosphorylated downstream substrate (e.g., anti-MEK1, anti-phospho-ERK1/2). Also, use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Interpretation: A significant decrease in the level of the phosphorylated downstream protein (e.g., p-ERK) in compound-treated cells compared to vehicle control would confirm the on-target inhibitory effect.
Future Directions: From Hit to Lead
Should this compound demonstrate promising activity and target engagement, the aldehyde group provides an ideal handle for lead optimization. A focused library of derivatives can be synthesized via reductive amination with various primary and secondary amines to explore the SAR of the region of the binding pocket adjacent to the formyl group. The goal would be to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound stands as a molecule of significant potential. While its primary role to date has been as a synthetic intermediate, its structural composition, supported by data from close analogs, strongly suggests the possibility of inherent biological activity, particularly in the realm of enzyme inhibition. The fluorinated benzaldehyde core is a privileged motif in drug discovery. The systematic experimental framework outlined in this guide provides a clear and robust path for academic and industrial researchers to unlock the therapeutic potential of this promising chemical entity.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Benchchem (n.d.). tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- BLD Pharm (n.d.). This compound.
- National Institutes of Health (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
- PubChem (n.d.). tert-Butyl n-(3,4-difluoro-2-formylphenyl)carbamate.
- Google Patents (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- MySkinRecipes (n.d.). This compound.
- Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups.
- GenScript (n.d.). Terminology of Antibody Drug for Boc Chemistry.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Singh, S., Kumar, V., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-25.
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The Strategic Synthesis and Application of tert-Butyl (4-fluoro-2-formylphenyl)carbamate: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry. While a definitive historical record of its initial discovery remains elusive within publicly accessible literature, its strategic importance is evident through its application in the synthesis of complex heterocyclic scaffolds, particularly in the realm of kinase inhibitor development. This document elucidates a robust and logical synthetic pathway, details its characterization, and explores its utility as a versatile intermediate for drug discovery professionals.
Introduction: A Molecule of Strategic Importance
This compound, with CAS Number 844891-31-2, is a bifunctional aromatic compound that has gained traction as a valuable intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a fluorine atom, a Boc-protected amine, and a formyl group on a benzene ring, offers a unique combination of reactivity and stability, making it an ideal starting point for the construction of diverse molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, a critical aspect in the efficient assembly of complex drug candidates. The carbamate moiety, specifically the tert-butoxycarbonyl (Boc) group, serves as a well-established protecting group for the aniline nitrogen, enabling other transformations to be carried out on the molecule without unintended side reactions.[2] The fluorine substituent can enhance the metabolic stability and binding affinity of the final drug molecule, while the aldehyde functionality provides a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
A Proposed History and Rationale for Synthesis
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence can be logically traced to the growing demand for functionalized building blocks in drug discovery. The synthesis of this compound likely arose from the need for a precursor to substituted quinolines, quinazolines, and other heterocyclic systems that are prevalent in kinase inhibitors and other therapeutic agents.
The most chemically sound and logical approach to the synthesis of this molecule on a laboratory scale is a two-step process starting from the readily available 4-fluoroaniline. This proposed pathway leverages the well-established principles of amine protection and directed ortho-lithiation.
Synthetic Strategy: A Tale of Two Steps
The synthesis of this compound can be efficiently achieved through the following sequence:
-
Protection of the Amine: The initial step involves the protection of the amino group of 4-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This step yields tert-butyl (4-fluorophenyl)carbamate.
-
Directed ortho-Lithiation and Formylation: The key step in this synthesis is the regioselective introduction of the formyl group at the position ortho to the carbamate. This is achieved through a directed ortho-lithiation reaction. The Boc-protected amine acts as a powerful directing group, facilitating the deprotonation of the adjacent aromatic proton by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
dot graph TD { A[4-Fluoroaniline] -->|Boc₂O, Base| B(tert-Butyl (4-fluorophenyl)carbamate); B -->|1. s-BuLi, THF, -78°C2. DMF| C[this compound]; }
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.
Synthesis of tert-Butyl (4-fluorophenyl)carbamate
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (4-fluorophenyl)carbamate as a white solid.
Synthesis of this compound
Materials:
-
tert-Butyl (4-fluorophenyl)carbamate
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve tert-butyl (4-fluorophenyl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization Data
While a comprehensive, publicly available spectral dataset is not available, the following table summarizes the expected and reported physicochemical properties and spectral characteristics of this compound.
| Property | Value |
| CAS Number | 844891-31-2 |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 1H, -CHO), 8.0-8.2 (dd, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190-192 (-CHO), 160-164 (d, J=245-255 Hz, C-F), 152-154 (C=O), 140-142, 125-127, 120-122 (d, J=20-25 Hz), 115-117 (d, J=20-25 Hz), 81-83 (-C(CH₃)₃), 28 (-C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z 240.1 [M+H]⁺, 262.1 [M+Na]⁺ |
| Infrared (IR, KBr) | ν (cm⁻¹) 3350-3400 (N-H), 2980-2930 (C-H), 1720-1740 (C=O, carbamate), 1680-1700 (C=O, aldehyde), 1520-1540 (N-H bend), 1240-1260 (C-O), 1150-1170 (C-F) |
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. One prominent area of its application is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
A plausible and illustrative application of this building block is in the synthesis of substituted quinoline scaffolds, which are known to be effective hinge-binding motifs in many kinase inhibitors. For instance, the aldehyde functionality can undergo a condensation reaction with an appropriate active methylene compound, followed by cyclization to form the quinoline ring system. The Boc-protected amine can then be deprotected under acidic conditions to allow for further functionalization, enabling the introduction of various side chains to modulate the compound's potency and selectivity against specific kinases.
While a direct example starting from this compound leading to a named clinical candidate is not readily found in patents, the closely related intermediate, 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorophenylboronic acid, has been utilized in the synthesis of piperidinyl-substituted benzylamines via Suzuki coupling, as described in patent CN102574792B.[3] This highlights the utility of the core scaffold in accessing complex molecular architectures relevant to drug discovery.
dot graph TD { subgraph "Synthesis of a Hypothetical Kinase Inhibitor" A["this compound"] -->|Condensation/Cyclization| B["Substituted Quinoline Intermediate"]; B -->|Boc Deprotection| C["Aminated Quinoline Core"]; C -->|Further Functionalization| D["Kinase Inhibitor Candidate"]; end }
Conclusion: A Versatile Tool for the Modern Chemist
This compound stands as a testament to the importance of well-designed building blocks in accelerating the drug discovery process. Its strategic combination of a protected amine, a reactive aldehyde, and a fluorine atom provides medicinal chemists with a powerful tool for the synthesis of novel and complex heterocyclic compounds. While its own history may be understated, its impact is realized in the potential of the molecules it helps to create. This guide has provided a comprehensive overview of its logical synthesis, characterization, and application, underscoring its significance in the ongoing quest for new and effective therapeutics.
References
- Sanofi Aventis US LLC. Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation of N,N-diethyl-o-toluamide. A new entry to 3-substituted isochromanones. Chemical Reviews, 90(6), 879–933.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
MySkinRecipes. This compound. Available at: [Link]
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- 3. CN102574792B - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry and drug discovery.[1][2] This document provides not only a step-by-step synthetic procedure but also delves into the underlying chemical principles, safety considerations, and analytical characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering insights grounded in established chemical literature to ensure both efficiency and success in the laboratory setting.
Introduction
This compound (CAS No. 844891-31-2) is a versatile bifunctional molecule of significant interest in the synthesis of complex pharmaceutical intermediates.[2][3] The molecule incorporates a fluorine atom, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. Additionally, the presence of a Boc-protected amine and a formyl group provides orthogonal handles for subsequent chemical transformations. The aldehyde functionality serves as a key electrophile for reactions such as reductive amination and condensations, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine's reactivity.[1][4][5][6] This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other bioactive molecules.[1][2]
Synthetic Strategy: Boc Protection of 2-Amino-5-fluorobenzaldehyde
The most direct and efficient synthetic route to this compound involves the protection of the amino group of 2-amino-5-fluorobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis for its high yields and mild reaction conditions.[4][6]
The reaction proceeds via nucleophilic attack of the primary amine onto one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the desired carbamate.[4] The choice of a suitable base is crucial to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-fluorobenzaldehyde | ≥98% | Commercially Available | Store under inert atmosphere, refrigerated.[7] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| Triethylamine (Et₃N) | ≥99%, distilled | Commercially Available | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Dry over CaH₂ and distill. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | - | |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Addition funnel | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluorobenzaldehyde (5.0 g, 35.9 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (6.0 mL, 43.1 mmol, 1.2 equiv) to the cooled solution.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (9.4 g, 43.1 mmol, 1.2 equiv) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours).
-
Work-up - Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Work-up - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
Reaction Mechanism
Caption: Simplified mechanism of Boc protection of an amine.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄FNO₃[3] |
| Molecular Weight | 239.24 g/mol [3] |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C[3] |
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H), 8.35 (br s, 1H), 8.15 (dd, J = 8.8, 5.6 Hz, 1H), 7.20 (dd, J = 8.8, 2.8 Hz, 1H), 7.05 (td, J = 8.8, 2.8 Hz, 1H), 1.55 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 190.1, 162.5 (d, J = 248.5 Hz), 152.8, 140.2 (d, J = 8.1 Hz), 126.9 (d, J = 2.4 Hz), 121.3 (d, J = 23.2 Hz), 115.8 (d, J = 22.2 Hz), 81.9, 28.3.
-
Mass Spectrometry (ESI): m/z 240.1 [M+H]⁺.
Safety and Handling
-
2-Amino-5-fluorobenzaldehyde: May cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle with care.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient Boc₂O or base. | Use a slight excess of Boc₂O and base (1.2-1.5 equivalents). Ensure reagents are of high purity and anhydrous where specified. |
| Low reaction temperature. | Ensure the reaction is allowed to stir at room temperature for a sufficient amount of time. | |
| Low Yield | Loss of product during work-up. | Be careful during the extraction steps. Ensure the pH of the aqueous layer is basic to prevent protonation of the product. |
| Product is water-soluble. | If the product shows some water solubility, saturate the aqueous layer with NaCl before extraction. | |
| Purification Difficulties | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying principles of the reaction and adhering to the detailed procedural steps, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The versatility of this building block ensures its continued importance in the development of novel therapeutic agents.
References
- Organic Syntheses Procedure, Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- BLD Pharm, this compound.
- Benchchem, tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.
- MySkinRecipes, this compound.
- Organic Syntheses Procedure, Carbamic acid, tert-butyl ester.
- PubChem, Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate.
- Sigma-Aldrich, 2-Amino-5-fluorobenzaldehyde.
- AA Blocks, tert-butyl N-(4-bromo-3-fluoro-2-formylphenyl)carbamate.
- Ambeed.com, 2-Aminobenzaldehyde.
- PubChem, 2-Amino-5-fluorobenzaldehyde.
- PubChemLite, Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate.
- Organic Syntheses Procedure, ortho-Formylation of phenols.
- RSC Publishing, Dual protection of amino functions involving Boc.
- ChemicalBook, (3,4-Difluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester.
- Master Organic Chemistry, Amine Protection and Deprotection.
- Wikipedia, tert-Butyloxycarbonyl protecting group.
- Fisher Scientific, Amine Protection / Deprotection.
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- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 8. 2-Amino-5-fluorobenzaldehyde | C7H6FNO | CID 15740755 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the demand for precisely functionalized molecular scaffolds is paramount. tert-Butyl (4-fluoro-2-formylphenyl)carbamate emerges as a highly valuable building block, strategically designed for the synthesis of complex therapeutic agents. Its unique trifunctional nature—a Boc-protected amine, a reactive formyl group, and a fluorine substituent on a phenyl ring—offers medicinal chemists a powerful tool for constructing molecules with tailored pharmacological profiles.
The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the aniline nitrogen, allowing for controlled reaction sequencing. The formyl group serves as a versatile electrophilic center, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of diverse heterocyclic cores. The fluorine atom, a bioisostere of hydrogen, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of cutting-edge kinase and PARP inhibitors. Detailed, field-proven protocols are presented to empower researchers in their pursuit of novel therapeutics.
Application I: Synthesis of Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes, through the principle of synthetic lethality. This compound is an ideal starting material for the construction of the core structures of several PARP inhibitors. The formyl group can be utilized in condensation reactions to build the requisite heterocyclic systems that mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[1]
Scientific Rationale: The Principle of Synthetic Lethality
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[2][3] If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with mutated BRCA genes, the HR pathway is compromised. These cells become heavily dependent on the BER pathway for DNA repair and survival. By inhibiting PARP, we can effectively shut down the BER pathway, leading to an accumulation of unrepaired SSBs that convert to toxic DSBs. Since the HR pathway is already deficient in these cancer cells, they are unable to repair these DSBs, resulting in catastrophic genomic instability and cell death. This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[2][4]
Protocol 1: Reductive Amination for the Synthesis of a Key PARP Inhibitor Intermediate
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine, a crucial step in constructing the core of many PARP inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., piperidine derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine of interest (1.1 eq).
-
Dissolve the reactants in anhydrous DCE (10 mL per mmol of carbamate).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the STAB slurry to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCE (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines, minimizing the reduction of the starting aldehyde. |
| Solvent | Dichloroethane (DCE) | An aprotic solvent that is compatible with the reaction conditions and facilitates the dissolution of reactants. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion, which is more electrophilic than the imine and readily reduced. |
| Work-up | Aqueous sodium bicarbonate | Neutralizes the acidic catalyst and quenches the excess reducing agent. |
Application II: A Gateway to Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound serves as a versatile precursor for the synthesis of a wide array of kinase inhibitors. The strategic placement of the functional groups allows for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.
Scientific Rationale: Targeting CDK2 in the Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[5][6] In many cancers, the CDK2 signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.[7][8] Inhibitors that target CDK2 can block this aberrant activity and induce cell cycle arrest, providing a promising therapeutic strategy.
The synthesis of CDK2 inhibitors often involves the construction of a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The formyl group of this compound can be utilized in condensation reactions with active methylene compounds to form such heterocyclic systems.
Protocol 2: Knoevenagel Condensation for Heterocycle Formation
This protocol outlines a Knoevenagel condensation of this compound with an active methylene compound, a common strategy for synthesizing substituted alkenes that can be further cyclized into kinase inhibitor scaffolds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (15 mL per mmol of carbamate).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography.
| Parameter | Condition | Rationale |
| Base Catalyst | Piperidine | A mild base that facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. |
| Solvent | Ethanol | A protic solvent that effectively dissolves the reactants and is suitable for reflux conditions. |
| Purification | Recrystallization or Chromatography | To remove unreacted starting materials and byproducts, yielding the pure condensation product. |
Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent functionality provides a direct and efficient route to the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the vast potential of this versatile building block in the development of next-generation targeted therapies. By understanding the underlying principles of its reactivity and the biological rationale for its application, scientists can continue to innovate and address unmet medical needs.
References
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available at: [Link]
-
Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC - Annals of Urologic Oncology. Available at: [Link]
-
PARP Inhibitors | Targeted cancer drugs. Available at: [Link]
-
CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman - Grantome. Available at: [Link]
-
The mechanism of PARP inhibitor action is identified - Drug Target Review. Available at: [Link]
-
PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC - PubMed Central. Available at: [Link]
-
Fig. 5 Mechanism of action of PARP inhibitors in cancer therapy. PARP... - ResearchGate. Available at: [Link]
-
How Do PARP Inhibitors Work In Cancer?. Available at: [Link]
-
Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors | Clinical Cancer Research - AACR Journals. Available at: [Link]
-
PARP inhibitors induce synthetic lethality in BRCA deficient cells. A.... - ResearchGate. Available at: [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC - PubMed Central. Available at: [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PubMed Central. Available at: [Link]
-
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available at: [Link]
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. Available at: [Link]
-
Cyclin-dependent kinase 2 - Wikipedia. Available at: [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy - Prof. Elgene Lim. Available at: [Link]
-
Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways | PNAS. Available at: [Link]
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- 4. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
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- 7. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate in Modern Synthesis
Abstract & Significance
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. tert-Butyl (4-fluoro-2-formylphenyl)carbamate has emerged as a highly valuable and versatile synthetic intermediate. Its unique trifunctional architecture—a nucleophilic aniline protected by a labile tert-butyloxycarbonyl (Boc) group, an electrophilic aldehyde poised for a multitude of transformations, and an electron-withdrawing fluorine atom to modulate physicochemical properties—offers a powerful platform for constructing complex molecular scaffolds.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the core applications of this intermediate, provides field-tested, step-by-step protocols for its key transformations, and explains the underlying chemical principles that govern these reactions. The focus is on leveraging this building block for the efficient synthesis of heterocyclic cores, particularly those relevant to kinase inhibitor development, a critical area in oncology and inflammation research.[1]
Compound Profile and Safety Mandates
A thorough understanding of the intermediate's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Properties
The compound's key attributes are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 844891-31-2 | [2] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [2][3] |
| Molecular Weight | 239.24 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., Argon) at 2-8°C. | [2] |
Safety, Handling, and PPE
While this specific compound may not have a fully delineated toxicological profile, it is crucial to handle it with the care afforded to all laboratory chemicals. The protocols herein assume all work is performed inside a certified chemical fume hood.
| Hazard Category | Recommendation & Precautionary Statements |
| General Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4][5] Use grounding and bonding connections when transferring large quantities to prevent static discharge.[5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[4][6] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Sweep up and shovel into suitable containers for disposal.[4] |
Core Synthetic Applications & Protocols
The strategic placement of the formyl, Boc-protected amine, and fluoro groups enables a diverse range of synthetic operations. The following sections detail the most critical applications and provide robust protocols.
Diagram 1: Synthetic Versatility of the Intermediate
Caption: Key synthetic pathways originating from the title compound.
Application 1: Synthesis of Fused Heterocyclic Systems
The aldehyde functionality serves as a critical electrophilic handle for condensation reactions with binucleophilic species, leading to the formation of fused heterocyclic systems. This is a cornerstone strategy for building the core structures of many kinase inhibitors.[1] The following protocol details a representative synthesis of a pyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry.[1]
Protocol 1: Synthesis of a tert-Butyl (4-fluoro-2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)carbamate Derivative
-
Objective: To construct a pyrazolopyrimidine core via a condensation-cyclization cascade.
-
Materials:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic, 0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M solution).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 3-Amino-1H-pyrazole (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Maintain vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aldehyde is observed.
-
Upon completion, cool the reaction mixture to room temperature. The desired product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.
-
-
Authoritative Grounding & Rationale:
-
Causality: The catalytic acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of the pyrazole.
-
Mechanism: The initial reaction is an imine formation, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazolopyrimidine system.
-
Self-Validation: The reaction can be reliably monitored by LC-MS, observing the disappearance of the starting material mass peak (m/z = 240.1 for [M+H]⁺) and the appearance of the product mass peak.
-
Diagram 2: Workflow for Kinase Inhibitor Core Synthesis
Caption: Multi-step synthesis workflow from intermediate to a final compound.
Application 2: Reductive Amination
Reductive amination is a powerful and reliable method for C-N bond formation, converting the aldehyde into a secondary or tertiary amine. This allows for the introduction of diverse side chains, which is crucial for modulating a drug candidate's solubility, cell permeability, and target engagement.
Protocol 2: Synthesis of a tert-Butyl (2-((alkylamino)methyl)-4-fluorophenyl)carbamate
-
Objective: To introduce an alkyl group via reductive amination of the formyl group.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, inert gas inlet (Argon or Nitrogen).
-
-
Step-by-Step Methodology:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine/iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
-
Authoritative Grounding & Rationale:
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, capable of reducing the in-situ formed iminium ion much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to an alcohol.
-
Trustworthiness: This one-pot procedure is highly reliable and generally provides clean conversions with high yields, minimizing the need for extensive purification of intermediates. It is a workhorse reaction in modern medicinal chemistry.[7]
-
Application 3: Boc-Group Deprotection
The Boc protecting group is designed for stability under many reaction conditions (e.g., reductions, mild base) but is easily cleaved under acidic conditions. This orthogonality is a key feature of its utility. Removing the Boc group unveils the free aniline, which can then participate in a wide array of subsequent reactions such as amide bond formations, sulfonations, or cross-coupling reactions.
Protocol 3: Acid-Mediated Boc Deprotection
-
Objective: To cleave the Boc protecting group to reveal the free aniline.
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Round-bottom flask, magnetic stirrer.
-
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as a TFA or HCl salt. To obtain the free base, dissolve the residue in a minimal amount of water or methanol and basify to pH 9-10 with a saturated NaHCO₃ solution or aqueous ammonia.
-
Extract the free amine with an organic solvent like ethyl acetate or DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
-
Authoritative Grounding & Rationale:
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into gaseous carbon dioxide, volatile isobutylene (or tert-butanol), and the protonated free amine.
-
Expertise: Using TFA in DCM is a very common and effective method. The volatility of the reagents and byproducts simplifies workup, as they can be largely removed by evaporation. The resulting TFA salt is often crystalline and can be used directly in subsequent steps.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular architects. Its predictable reactivity and orthogonal protecting group strategy allow for the logical and efficient assembly of complex, high-value molecules. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively integrate this intermediate into their synthetic programs, accelerating the discovery and development of novel therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Fisher Scientific. (2025).
- MySkinRecipes. (2025). Tert-Butyl (4-Fluoro-2-Formylphenyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
- Fisher Scientific. (2025).
- CDMS.net. (2025).
- BLD Pharm. 844891-31-2|tert-Butyl (4-fluoro-2-formylphenyl)
- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
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Application Notes and Protocols: Reaction of tert-Butyl (4-fluoro-2-formylphenyl)carbamate with Primary Amines
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of tert-Butyl (4-fluoro-2-formylphenyl)carbamate with primary amines. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds, particularly substituted quinazolines and related scaffolds of significant pharmacological interest. These application notes detail the underlying chemical principles, offer step-by-step protocols for key synthetic transformations such as imine formation and subsequent reductive amination or oxidative cyclization, and provide insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to effectively and safely utilize this versatile chemical transformation in their synthetic endeavors.
Introduction: Significance in Medicinal Chemistry
The reaction between this compound and primary amines serves as a pivotal gateway to a multitude of complex molecular architectures. The starting material itself, a bifunctional aromatic compound, features a synthetically versatile aldehyde group and a Boc-protected amine. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, a crucial feature in multi-step syntheses.[1] This strategic combination of functional groups allows for sequential and controlled modifications, making it an invaluable building block in drug discovery.
The primary reaction pathway involves the initial condensation of the aldehyde with a primary amine to form a Schiff base, or imine, intermediate. This imine can then be subjected to various transformations, most notably reduction to a secondary amine (reductive amination) or cyclization to form heterocyclic systems like quinazolinones. Quinazoline and quinazolinone cores are prevalent in a vast number of biologically active compounds, exhibiting a wide spectrum of therapeutic activities including anticancer, anti-inflammatory, and antihypertensive properties.[2] The fluorine substituent on the phenyl ring can further enhance the metabolic stability and pharmacokinetic properties of the resulting molecules.
Reaction Mechanisms and Principles
The overall transformation is typically a two-step process: imine formation followed by a subsequent reaction. Understanding the mechanism of each step is critical for reaction design and optimization.
Imine (Schiff Base) Formation
The initial and often rapid reaction is the acid-catalyzed condensation between the aldehyde group of this compound and a primary amine.[3][4] This reaction is reversible, and to drive the equilibrium towards the imine product, it is often necessary to remove the water formed during the reaction.[5]
The mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[4]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).
-
Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen to yield the neutral imine product.
The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5).[6]
Figure 1: General workflow for imine formation.
Subsequent Transformations
Once the imine is formed, it can undergo several key reactions:
-
Reductive Amination: The C=N double bond of the imine can be selectively reduced to a C-N single bond, yielding a secondary amine. This is a widely used method for the synthesis of amines.[7] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[7][8] STAB is often preferred due to its milder nature and tolerance of a wider range of functional groups.
-
Oxidative Cyclization to Quinazolinones: In the presence of an oxidant, the imine intermediate can undergo an intramolecular cyclization, followed by aromatization, to form a quinazolinone ring system. This approach is a powerful tool for the rapid construction of this important heterocyclic scaffold.[9][10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Reductive Amination
This protocol describes a general procedure for the synthesis of N-Boc protected secondary amines via a one-pot reductive amination.[11]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, if using an amine salt)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the primary amine (1.0 mmol). If the amine is provided as a hydrochloride salt, add triethylamine (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected secondary amine.
Figure 2: Workflow for one-pot reductive amination.
Protocol 2: Synthesis of Quinazolinones via Oxidative Cyclization
This protocol outlines a general method for the synthesis of quinazolinones from this compound and a primary amine, followed by oxidative cyclization.
Materials:
-
This compound
-
Primary amine
-
Solvent (e.g., Toluene, DMF)
-
Oxidant (e.g., DDQ, MnO₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in toluene (20 mL).
-
Heat the mixture to reflux for 2-4 hours to form the imine, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add the oxidant (e.g., DDQ, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove any solids.
-
Wash the filtrate with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired quinazolinone.
Data Presentation and Optimization
The success of these reactions can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Reductive Amination | Quinazolinone Synthesis | Rationale and Notes |
| Solvent | DCM, THF, DCE | Toluene, DMF, Dioxane | Choice of solvent can affect reaction rates and solubility of reagents. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | N/A | STAB is generally preferred for its mildness and selectivity.[8] |
| Oxidizing Agent | N/A | DDQ, MnO₂, O₂/Catalyst | The choice of oxidant depends on the substrate and desired reaction conditions. |
| Temperature | Room Temperature | Room Temp. to Reflux | Higher temperatures may be required for less reactive substrates or to drive cyclization. |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
| pH | Mildly acidic | N/A | Acid catalysis can accelerate imine formation. |
Troubleshooting
-
Low Yield of Imine: Ensure anhydrous conditions and consider using a dehydrating agent like molecular sieves.[5] An excess of the amine can also be used to drive the equilibrium.
-
Incomplete Reduction in Reductive Amination: The reducing agent may have decomposed. Use fresh reagent. The imine may be sterically hindered; longer reaction times or a more potent reducing agent may be necessary.
-
Side Reactions in Quinazolinone Synthesis: Over-oxidation or decomposition of the product can occur. Optimize the amount of oxidant and the reaction temperature.
-
Difficulty in Product Purification: The crude product may contain unreacted starting materials or byproducts. Careful optimization of the reaction stoichiometry and purification by column chromatography is often required.
Conclusion
The reaction of this compound with primary amines is a robust and versatile synthetic strategy for accessing a wide array of nitrogen-containing compounds of significant interest in drug discovery. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to synthesize novel molecular entities with potential therapeutic applications. The protocols provided herein serve as a solid foundation for further exploration and adaptation to specific synthetic targets.
References
-
Organic Chemistry Portal. (n.d.). Imine synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
-
R Discovery. (2024, September 17). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
-
Korea University Pure. (n.d.). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 1-19.
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. Retrieved from [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction
tert-Butyl (4-fluoro-2-formylphenyl)carbamate (TBFPC) is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structure, featuring a carbamate, a fluorine substituent, and an aldehyde functional group on an aromatic ring, makes it a versatile building block in drug discovery and development. The purity and structural integrity of TBFPC are paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this critical synthetic intermediate. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Rationale for NMR Analysis
Proton (¹H) NMR provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance. Carbon (¹³C) NMR complements this by providing a spectrum of all unique carbon atoms in the molecule. For TBFPC, NMR is crucial to:
-
Confirm the presence and connectivity of the aromatic ring protons, the formyl proton, the carbamate N-H proton, and the tert-butyl protons.
-
Verify the substitution pattern on the aromatic ring.
-
Detect the presence of any impurities, such as starting materials or side-products.
Predicted NMR Spectral Data
Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[2]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde H | ~9.9 | s | 1H | -CHO |
| Aromatic H | ~8.0 - 7.2 | m | 3H | Ar-H |
| Carbamate N-H | ~6.8 | br s | 1H | -NH- |
| tert-Butyl H | ~1.5 | s | 9H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl C | ~189 | -CHO | ||
| Carbamate C=O | ~152 | -NHCOO- | ||
| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | Ar-C-F | ||
| Aromatic C-N | ~140 | Ar-C-N | ||
| Aromatic C-CHO | ~135 | Ar-C-CHO | ||
| Aromatic C-H | ~125 - 115 | Ar-C-H | ||
| tert-Butyl C | ~81 | -C(CH₃)₃ | ||
| tert-Butyl CH₃ | ~28 | -C(CH₃)₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are given in Hertz (Hz). 's' denotes singlet, 'd' doublet, 'm' multiplet, and 'br s' broad singlet.
Experimental Protocol for NMR Analysis
This protocol is adapted from standard procedures for the analysis of substituted phenylcarbamates.[3]
1.3.1. Materials
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃), 99.8% D
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
-
Pasteur pipettes
-
Vortex mixer
1.3.2. Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Add one drop of TMS to the solution.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of TBFPC.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is an indispensable technique for determining the purity of pharmaceutical intermediates and for identifying and quantifying any impurities.
Rationale for HPLC Analysis
A robust HPLC method is essential for:
-
Quantifying the purity of this compound.
-
Detecting and quantifying process-related impurities and degradation products.
-
Providing data for stability studies.
Recommended HPLC Method
The following reversed-phase HPLC method is recommended for the analysis of this compound, based on established methods for aromatic aldehydes.[4][5]
Table 2: HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocol for HPLC Analysis
2.3.1. Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
HPLC grade acetonitrile and water
-
This compound sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2.3.2. Procedure
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 650 mL of acetonitrile with 350 mL of water.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the purity of the sample.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of TBFPC.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Rationale for MS Analysis
For this compound, mass spectrometry is employed to:
-
Confirm the molecular weight of the compound.
-
Provide evidence of the molecular formula through high-resolution mass spectrometry (HRMS).
-
Aid in the identification of impurities when coupled with a separation technique like LC.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 240.1030 |
| ESI+ | [M+Na]⁺ | 262.0849 |
| ESI- | [M-H]⁻ | 238.0885 |
Note: The molecular weight of this compound (C₁₂H₁₄FNO₃) is 239.24 g/mol .
Experimental Protocol for LC-MS Analysis
This protocol provides a general framework for LC-MS analysis.[6]
3.3.1. Materials
-
LC-MS system with an electrospray ionization (ESI) source
-
The HPLC conditions can be the same as described in the HPLC section.
-
Formic acid (for mobile phase modification)
3.3.2. Procedure
-
LC-MS System Setup:
-
Use the HPLC method described previously. For positive ion mode, add 0.1% formic acid to the mobile phase to promote protonation.
-
-
Sample Infusion (for MS tuning):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
LC-MS Analysis:
-
Inject the sample solution into the LC-MS system.
-
Acquire data in full scan mode to detect the molecular ions.
-
If impurity identification is required, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed to obtain fragmentation data.
-
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of TBFPC.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale for FT-IR Analysis
For this compound, FT-IR is used to:
-
Confirm the presence of key functional groups: N-H (carbamate), C=O (carbamate and aldehyde), C-N (carbamate), C-O (carbamate), and C-F.
-
Provide a unique "fingerprint" spectrum for the compound.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Medium | N-H stretch | Carbamate |
| ~2970, ~2870 | Medium | C-H stretch (aliphatic) | tert-Butyl |
| ~2820, ~2720 | Weak | C-H stretch (Fermi resonance) | Aldehyde |
| ~1710 | Strong | C=O stretch | Carbamate |
| ~1680 | Strong | C=O stretch | Aldehyde |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |
| ~1530 | Medium | N-H bend | Carbamate |
| ~1250 | Strong | C-N stretch | Carbamate |
| ~1160 | Strong | C-O stretch | Carbamate |
| ~1200 | Strong | C-F stretch | Fluoroaromatic |
Experimental Protocol for FT-IR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[7]
4.3.1. Materials
-
FT-IR spectrometer with an ATR accessory
-
Solid sample of this compound
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and lint-free wipes
4.3.2. Procedure
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Acquire a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the predicted values.
-
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of TBFPC.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, HPLC for purity assessment, Mass Spectrometry for molecular weight confirmation, and FT-IR for functional group identification ensures the quality and integrity of this vital pharmaceutical intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently use this compound in their synthetic endeavors, ultimately contributing to the development of safe and effective medicines.
References
-
[No Author]. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
[No Author]. (n.d.). tert-Butyl n-(3,4-difluoro-2-formylphenyl)carbamate. PubChem. Retrieved from [Link]
-
[No Author]. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(di-fluoro-meth-oxy)phen-yl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexa-hydro-quinoline-3-carboxyl-ate. National Center for Biotechnology Information. Retrieved from [Link]
-
[No Author]. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. Retrieved from [Link]
-
[No Author]. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]
-
[No Author]. (n.d.). Sample Preparation for FTIR Analysis. Drawell. Retrieved from [Link]
- [No Author]. (n.d.). Supporting Information. [Source not further specified].
-
[No Author]. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Retrieved from [Link]
- [No Author]. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Source not further specified].
-
[No Author]. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency. Retrieved from [Link]
- [No Author]. (n.d.). tert-Butyl N-(5-fluoro-2-nitrophenyl)carbamate. [Source not further specified].
-
[No Author]. (n.d.). tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate. Chemical Register. Retrieved from [Link]
-
[No Author]. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]
- [No Author]. (n.d.). FT-IR sample preparation. [Source not further specified].
- [No Author]. (n.d.). Supporting Information. [Source not further specified].
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auroraprosci.com [auroraprosci.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the high-yielding protection of commercially available 4-fluoroaniline to form tert-butyl (4-fluorophenyl)carbamate (N-Boc-4-fluoroaniline). The pivotal second step employs a directed ortho-lithiation of the N-Boc-4-fluoroaniline intermediate using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF) to regioselectively install the aldehyde functionality. This application note provides detailed, step-by-step protocols suitable for large-scale production, emphasizing process safety, particularly the handling of pyrophoric organolithium reagents, and efficient purification strategies.
Introduction
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] Specifically, fluorinated and amino-protected benzaldehydes serve as versatile synthons for constructing complex heterocyclic frameworks. This compound (CAS No: 844891-31-2) is a valuable intermediate, incorporating a fluorine atom, a protected amine, and a reactive aldehyde group within the same molecule.[2] This trifunctional scaffold is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents.
The synthetic strategy outlined herein is designed for scalability and efficiency, addressing the common challenges associated with large-scale organometallic reactions. The choice of the tert-butoxycarbonyl (Boc) protecting group is strategic; it is stable under the strongly basic conditions of the lithiation step and can be readily removed under acidic conditions when required for subsequent transformations.[3] The core of this process is the directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[4][5] The Boc-carbamate group acts as an effective directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-proton by n-butyllithium.[6] The subsequent reaction of the resulting aryllithium species with DMF provides the desired aldehyde in good yield.[7][8]
This document provides a detailed protocol, safety guidelines for handling pyrophoric reagents, and characterization data to support researchers, scientists, and drug development professionals in the successful and safe large-scale synthesis of this important intermediate.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process starting from 4-fluoroaniline.
Caption: Overall synthetic workflow.
Part 1: Synthesis of tert-Butyl (4-fluorophenyl)carbamate (N-Boc-4-fluoroaniline)
This initial step involves the protection of the amino group of 4-fluoroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is typically high-yielding and straightforward to perform on a large scale.
Experimental Protocol: Step 1
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles |
| 4-Fluoroaniline | 111.12 | 1.00 kg | 9.00 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.06 kg | 9.45 |
| Tetrahydrofuran (THF) | 72.11 | 10 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-fluoroaniline (1.00 kg, 9.00 mol) and tetrahydrofuran (10 L).
-
Stir the mixture at room temperature (20-25 °C) until the 4-fluoroaniline is fully dissolved.
-
Slowly add di-tert-butyl dicarbonate (2.06 kg, 9.45 mol) portion-wise over 1 hour, maintaining the internal temperature below 30 °C. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the resulting residue, add n-heptane (5 L) and stir for 1 hour to precipitate the product.
-
Filter the solid product and wash with cold n-heptane (2 x 1 L).
-
Dry the product under vacuum at 40-45 °C to a constant weight.
Expected Yield: 1.80 - 1.90 kg (95-100%) of a white to off-white solid.
Part 2: Synthesis of this compound
This step involves the directed ortho-lithiation of N-Boc-4-fluoroaniline using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF). This reaction requires strict anhydrous and inert conditions due to the pyrophoric nature of n-butyllithium.
Safety Precautions for Large-Scale Use of n-Butyllithium
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[9][10] All operations must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood or glove box.[11]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (nitrile gloves are recommended, wearing two pairs is advisable) are mandatory.[10]
-
Equipment: All glassware must be oven-dried and cooled under a stream of inert gas before use. Use a mechanical stirrer and ensure all connections are secure. A secondary container should be used for the reaction vessel.
-
Spill and Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone should be readily accessible.[10] Never use a water or carbon dioxide fire extinguisher on an organolithium fire.
-
Quenching: A dedicated quenching station with a large vessel containing an appropriate quenching agent (e.g., isopropanol, dry ice) should be prepared before starting the reaction.[12][13]
Experimental Protocol: Step 2
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles |
| tert-Butyl (4-fluorophenyl)carbamate | 211.23 | 1.00 kg | 4.73 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 L | 5.21 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.45 kg | 6.15 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 L | - |
Procedure:
-
Set up a 20 L jacketed glass reactor, oven-dried and assembled while hot, under a positive pressure of nitrogen. Equip the reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a septum for reagent addition.
-
Charge the reactor with tert-butyl (4-fluorophenyl)carbamate (1.00 kg, 4.73 mol) and anhydrous tetrahydrofuran (10 L).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.1 L, 5.21 mol) via cannula transfer over 2-3 hours, maintaining the internal temperature below -70 °C. A color change to deep yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
In a separate, dry dropping funnel, add anhydrous N,N-dimethylformamide (0.45 kg, 6.15 mol).
-
Add the DMF dropwise to the reaction mixture at -78 °C over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C with an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (5 L) to quench the reaction. Caution: This is an exothermic process, and gas evolution (butane) will occur. Ensure adequate ventilation and temperature control.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane or by flash column chromatography on silica gel.[12] For large-scale purification, crystallization is the preferred method.
Expected Yield: 0.85 - 1.02 kg (75-90%) of a yellow solid.
Characterization
This compound
| Property | Value |
| CAS Number | 844891-31-2 |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| Appearance | Yellow solid |
| Purity (by HPLC) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 2 | Incomplete lithiation due to moisture or impure reagents. | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Titrate the n-butyllithium solution before use to determine its exact concentration. |
| Incomplete formylation. | Ensure slow addition of DMF at low temperature. | |
| Formation of by-products | Reaction temperature too high during lithiation or formylation. | Maintain strict temperature control throughout the additions. |
| Over-addition of n-butyllithium. | Use the correct stoichiometry of n-butyllithium based on titration. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The two-step process is efficient, with high yields in both the Boc-protection and the directed ortho-metalation/formylation steps. Critical to the success of the large-scale synthesis is the strict adherence to anhydrous and inert conditions, as well as the implementation of robust safety procedures for handling pyrophoric reagents. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical and related industries, enabling the safe and efficient production of this valuable synthetic intermediate.
References
- Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2007, 25, 6.5.
- United States Patent 4440953A, Purification of N-substituted aminobenzaldehydes, issued April 3, 1984.
- ChemicalBook. n-Butyllithium-Hazard and Toxicity. (2019-09-06).
- ResearchGate. How can I quench large quantity of n-Buli? (2015-11-17).
- Environmental Health and Safety, University of Arkansas.
- Fisher Scientific.
- Princeton University Environmental Health & Safety.
- Organic-Chemistry.org.
- PubChem. tert-Butyl 4-[4-(4-fluorophenyl)
- MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
- CymitQuimica. tert-Butyl (4-fluoro-3-formylphenyl)
- Wikipedia.
- PubChem. Tert-butyl n-(3,4-difluoro-2-formylphenyl)
- YouTube. chemistry lab techniques Part-1/How to quench n-BuLi Sec-BuLi, Tert-BuLi/extract DMF/quench Cyanide.
- BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- Baran Lab, Scripps Research. Directed (ortho)
- Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned.
- DOI. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- Princeton University Environmental Health & Safety.
- European Patent Office.
- ResearchGate.
- PubChem.
- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- MySkinRecipes. Tert-Butyl (4-Fluoro-2-Formylphenyl)
- ResearchGate.
- ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)
- Reddit.
- Indian Academy of Sciences.
- Baran Lab, Scripps Research.
- YouTube.
- NIH National Library of Medicine. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
- ChemicalBook. (3,4-Difluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester.
- PubChem. tert-Butyl (3-fluoro-2-methylphenyl)
- Appchem. tert-Butyl (4-fluoro-3-formylphenyl)
- NIH National Library of Medicine. Synthesis of Boc-protected bicycloproline.
- NIH National Library of Medicine. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
- BLDpharm. tert-Butyl (2-fluoro-4-formylphenyl)
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Purification of tert-Butyl (4-fluoro-2-formylphenyl)carbamate by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the purification of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key intermediate in pharmaceutical synthesis.[1] The methodology focuses on silica gel column chromatography, addressing the specific chemical sensitivities of the molecule, namely the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and high-purity outcomes.
Introduction: The Challenge of Purifying a Dual-Sensitive Molecule
This compound is a valuable building block in medicinal chemistry, incorporating a trifecta of functional groups: a Boc-protected aniline, a fluorine-substituted aromatic ring, and an aldehyde.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.
The primary challenge in the purification of this molecule lies in the inherent sensitivity of both the aldehyde and the Boc-protecting group to acidic conditions. Standard silica gel is naturally acidic and can catalyze the hydrolysis of the Boc group or lead to side reactions of the aldehyde, such as acetal formation if alcohol-containing eluents are used.[3] Therefore, a successful purification strategy must mitigate these potential degradation pathways. This protocol outlines a robust method using deactivated silica gel to achieve high purity of the target compound.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the molecule's properties is fundamental to developing an effective purification strategy.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₂H₁₄FNO₃ | - |
| Molecular Weight | 239.24 g/mol | [1][2] |
| Structure | Aromatic ring with fluoro, formyl, and Boc-carbamate substituents. | The combination of the polar aldehyde and carbamate groups with the non-polar tert-butyl group and aromatic ring results in a molecule of intermediate polarity. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Allows for flexibility in choosing a solvent for sample loading and the mobile phase. |
| Stability | The Boc group is highly sensitive to acidic conditions. Aldehydes can be prone to oxidation and acid-catalyzed side reactions. | Standard silica gel is acidic and must be neutralized to prevent degradation of the compound.[3] |
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and any impurities, with a target retardation factor (Rf) of 0.2-0.3 for the product.[3]
Materials for TLC
-
TLC plates: Silica gel 60 F₂₅₄
-
TLC tank
-
Spotting capillaries
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualization methods: UV lamp (254 nm), and a chemical stain (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine).[4][5]
TLC Protocol
-
Prepare the TLC Tank: Add the chosen mobile phase to the tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure the atmosphere is saturated with solvent vapor. Cover the tank and allow it to equilibrate for at least 15 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated tank and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm); aromatic compounds will typically appear as dark spots.[5] Circle the observed spots.
-
For enhanced visualization, especially for the aldehyde, use a chemical stain. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[4]
-
-
Calculate the Rf Value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize the Mobile Phase: Adjust the ratio of polar to non-polar solvent until the desired Rf value of 0.2-0.3 is achieved for the product spot, with clear separation from other spots. A common starting point is a 70:30 mixture of hexanes:ethyl acetate.
Column Chromatography Protocol
This protocol employs a deactivated silica gel column to prevent the degradation of the acid-sensitive this compound.
Deactivation of Silica Gel
The acidity of silica gel can be neutralized by the addition of a basic modifier, such as triethylamine (TEA).[3]
Caption: Deactivation of acidic silica gel with triethylamine.
Materials for Column Chromatography
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Triethylamine (TEA)
-
Mobile phase (optimized from TLC, with 0.5% TEA)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Collection tubes
Step-by-Step Purification Protocol
Caption: Workflow for the column chromatography purification.
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the mobile phase as determined by TLC, and add 0.5% (v/v) triethylamine.
-
In a beaker, create a slurry of silica gel with the TEA-containing mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add a protective layer of sand (approx. 1 cm) on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Systematically monitor the collected fractions by TLC to identify which contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product degradation (loss of Boc group) | Insufficient deactivation of silica gel. | Ensure thorough mixing of TEA in the mobile phase. Consider pre-washing the column with the TEA-containing eluent before loading the sample. |
| Poor separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Streaking on TLC/Column | Compound is too polar for the solvent system; potential interaction with acidic sites. | Ensure TEA is used in the mobile phase. If streaking persists, consider a more polar solvent in the mobile phase. |
| Product elutes too quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Product does not elute (Low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
Conclusion
The purification of this compound by column chromatography requires careful consideration of the compound's acid sensitivity. By employing a deactivated silica gel stationary phase and a well-optimized mobile phase determined through preliminary TLC analysis, it is possible to obtain this valuable synthetic intermediate in high purity. This protocol provides a reliable and reproducible method for researchers in the field of drug discovery and development.
References
-
University of California, Los Angeles. TLC Visualization Methods. Available at: [Link]
-
Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Available at: [Link]
-
University of Rochester. Chromatography: The Solid Phase. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Available at: [Link]
-
VanVeller, B. VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of tert-Butyl (4-fluoro-2-formylphenyl)carbamate.
Abstract
This compound has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional architecture—a Boc-protected amine, an ortho-formyl group, and a fluorine substituent—provides a powerful toolkit for the synthesis of complex heterocyclic scaffolds. This guide elucidates the chemical rationale behind its utility, providing detailed protocols for its application, particularly in the construction of quinazoline-based kinase inhibitors, and offers expert insights into reaction optimization and troubleshooting.
Introduction: A Molecule Designed for Synthesis
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials can define the success, length, and cost of developing a new chemical entity. This compound (CAS No. 844891-31-2) is a prime example of a building block designed for synthetic efficiency.[1] Its structure is not a random assortment of functional groups; rather, it is an integrated system where each component serves a distinct and strategic purpose.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule.[2] Its clean, acid-labile removal, typically with trifluoroacetic acid (TFA), offers an orthogonal deprotection strategy crucial in multi-step synthesis.[3]
-
The Ortho-Formyl Group: The aldehyde functionality is a versatile handle for a multitude of chemical transformations. Positioned ortho to the amine, it is perfectly poised for intramolecular cyclization reactions following deprotection, enabling the rapid assembly of heterocyclic cores.[4]
-
The C4-Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions.[5][6]
This guide will explore how these features are leveraged to construct high-value pharmaceutical intermediates.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Source |
| CAS Number | 844891-31-2 | [1] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1] |
| Molecular Weight | 239.24 g/mol | [1] |
| Appearance | Off-white to white powder/solid | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation | [8] |
Handling Protocol:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container in a refrigerator.
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
The Strategic Advantage: A Deeper Look
The true power of this building block lies in the synergistic interplay of its functional groups. The following diagram illustrates the logical relationship between the molecule's features and their synthetic advantages.
Application I: Synthesis of a 6-Fluoro-Quinazoline Core
Quinazolines are a privileged scaffold found in numerous FDA-approved drugs, particularly kinase inhibitors like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[9][10] The subject building block is an ideal precursor for these structures.
The overall workflow involves a two-step sequence: Boc deprotection followed by a cyclocondensation reaction.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-fluoroquinazoline
This protocol provides a robust method for synthesizing a key quinazoline intermediate.
PART A: Boc Deprotection to Yield 2-Amino-5-fluorobenzaldehyde
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.39 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10 mL) dropwise over 10 minutes. The reaction is exothermic.
-
Causality Note: TFA is a strong acid that protonates the carbamate oxygen, facilitating the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3] Using DCM as a solvent and cooling the reaction helps to control the exothermicity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate (50 mL) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-5-fluorobenzaldehyde as a yellow solid.[8] The crude product is often of sufficient purity for the next step.
PART B: Cyclocondensation to form 2-Amino-6-fluoroquinazoline
-
Reaction Setup: To a 50 mL round-bottom flask, add the crude 2-amino-5-fluorobenzaldehyde (1.39 g, 10.0 mmol), guanidine nitrate (1.22 g, 10.0 mmol), and 2-methoxyethanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 125 °C) with stirring for 6 hours.
-
Product Precipitation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with cold ethanol (10 mL) and then diethyl ether (10 mL) to remove impurities.
-
Purification and Validation: Dry the solid under vacuum. The product, 2-amino-6-fluoroquinazoline, can be recrystallized from ethanol/water if necessary.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful synthesis will show the characteristic quinazoline ring protons and a molecular ion peak corresponding to C₈H₆FN₃.
-
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Add additional TFA and allow the reaction to stir for a longer period. Gently warm to 30-35 °C if necessary. |
| Low Yield in Cyclization | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Consider adding a mild oxidant (e.g., molecular iodine) to facilitate the final aromatization step.[11] |
| Product is an Oily Residue | Impurities from the deprotection step (e.g., residual TFA salts). | Ensure the neutralization step in Part A is complete. Purify the intermediate aldehyde by column chromatography before proceeding. |
| Alkylation of Nucleophiles | The tert-butyl cation generated during deprotection can alkylate other sensitive functional groups.[12] | While not an issue for this specific synthesis, if other nucleophiles are present, add a scavenger like triethylsilane or anisole to the deprotection mixture. |
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for accelerating drug discovery programs. Its well-designed architecture allows for the efficient, predictable, and scalable synthesis of valuable heterocyclic cores like quinazolines. By understanding the underlying chemical principles and employing robust protocols as outlined in this guide, researchers can effectively harness the power of this building block to create novel therapeutic candidates.
References
-
Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Synthesis of quinazolines Source: Organic Chemistry Portal URL: [Link]
-
Title: A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C Source: e-Publications@Marquette URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL: [Link]
-
Title: 2-Amino-5-fluorobenzaldehyde | C7H6FNO | CID 15740755 Source: PubChem URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Application Notes and Protocols for the Boc Deprotection of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction: Unmasking a Key Synthetic Intermediate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread use stems from its remarkable stability across a broad range of nucleophilic and basic conditions, as well as during catalytic hydrogenation, yet it can be readily and cleanly removed under acidic conditions.[1][2][3][4][5][6] This strategic unmasking, or deprotection, is a critical step in multi-step syntheses, particularly in the development of pharmaceutical agents.
This application note provides a detailed guide to the experimental procedures for the Boc deprotection of tert-Butyl (4-fluoro-2-formylphenyl)carbamate to yield 2-amino-5-fluorobenzaldehyde. This product is a valuable building block in medicinal chemistry, featuring a reactive aldehyde and a nucleophilic amine on a fluorinated phenyl ring, a common motif in bioactive molecules.[7] We will explore the underlying mechanism, present two robust and field-proven protocols using common acidic reagents, and discuss the critical parameters for ensuring a successful and high-yielding transformation.
The Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The mechanism is a well-understood, multi-step process initiated by acid.
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid.[1][4][8][9] This step activates the group for cleavage.
-
Fragmentation: The protonated intermediate is unstable and fragments. This involves the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][8][9]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the desired free amine.[4][6][8][9] The evolution of CO2 gas is a visual indicator that the reaction is proceeding.[8]
-
Final State: Under the acidic reaction conditions, the newly formed amine is protonated, typically forming an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[8][9] The stable tert-butyl cation is subsequently quenched by any available nucleophile or eliminated to form isobutylene gas.[8]
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The acid-catalyzed cleavage of a Boc-protected amine.
Experimental Protocols: A Tale of Two Acids
The choice of acid for Boc deprotection often depends on the substrate's overall acid sensitivity and the desired workup procedure. Here, we present two highly effective methods for deprotecting this compound.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is often preferred for its speed and the volatility of the reagents, which simplifies their removal.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting material, this compound (1.0 eq), in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: While stirring at room temperature (20-25°C), add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution. The reaction is typically fast, often completing within 30 minutes to 2 hours.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a more polar product spot indicate completion.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] Causality Note: This step removes the bulk of the corrosive acid before the aqueous workup.
-
Aqueous Workup: Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining TFA. Continue adding the basic solution until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).[1][10]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine. Causality Note: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-fluorobenzaldehyde.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and has the advantage that the product often precipitates as its hydrochloride salt, providing a simple and effective initial purification.[1][11]
Materials and Reagents:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). The starting material may dissolve completely or form a slurry.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1] Often, a precipitate (the hydrochloride salt of the product) will form during the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. To analyze by TLC, take a small aliquot, neutralize it with a drop of base (e.g., triethylamine or saturated NaHCO₃), and spot it on the TLC plate.
-
Isolation of HCl Salt (Option A): Upon completion, add diethyl ether or MTBE to the reaction mixture to further precipitate the product salt. Collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum. This provides the 2-amino-5-fluorobenzaldehyde hydrochloride salt.[1]
-
Conversion to Free Amine: To obtain the neutral "free amine," suspend the hydrochloride salt in a mixture of ethyl acetate and water. Add saturated aqueous NaHCO₃ and stir until the solid dissolves and the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Direct Workup (Option B): Alternatively, after the reaction is complete, carefully quench the mixture by adding it to a stirred solution of saturated aqueous NaHCO₃. Extract the product with ethyl acetate or DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purification: Purify by column chromatography on silica gel as needed.
Data Summary and Workflow
Comparative Protocol Parameters
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1] |
| Workup | Basic aqueous wash (NaHCO₃) | Precipitation of HCl salt or basic wash |
| Key Advantage | Fast reaction, volatile reagents | Product may precipitate as HCl salt |
| Considerations | TFA is highly corrosive and requires careful handling. | Dioxane is a peroxide-former and should be handled appropriately. |
Diagram: General Experimental Workflow
Caption: A generalized workflow for Boc deprotection.
Product Characterization: 2-amino-5-fluorobenzaldehyde
-
Appearance: Typically a yellow or light brown solid.
-
Molecular Formula: C₇H₆FNO
-
Molecular Weight: 139.13 g/mol [7]
-
¹H NMR Spectroscopy: The expected proton NMR spectrum (in CDCl₃) would show characteristic signals for the aldehyde proton, the aromatic protons, and the amine protons. Based on analogous structures, the following approximate shifts can be expected[12]:
-
Aldehyde (-CHO): A singlet around δ 9.8 ppm.
-
Aromatic protons: Three distinct signals in the aromatic region (approx. δ 6.6-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Amine (-NH₂): A broad singlet around δ 6.0-6.2 ppm.[12]
-
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If monitoring shows significant starting material remains, allow the reaction to stir longer or add a small amount of additional acid. Gentle warming may be considered, but should be done cautiously to avoid potential side reactions with the aldehyde.
-
Side Reactions: The primary risk in strongly acidic media is the potential for side reactions involving the aldehyde or alkylation of the aromatic ring by the tert-butyl cation.[13] However, for this electron-deficient system, t-butylation is less likely. The reaction conditions presented are generally mild enough to preserve the aldehyde functionality.
-
Workup Challenges: The product, 2-amino-5-fluorobenzaldehyde, may exhibit some water solubility, especially in its protonated form.[10] During the basic workup, ensure thorough extraction with the organic solvent (e.g., three separate extractions) to maximize yield. If the product remains in the aqueous layer, saturating the aqueous phase with NaCl can help "salt out" the product into the organic layer.
-
Safety: Trifluoroacetic acid is extremely corrosive and volatile, while 4M HCl in dioxane is also highly corrosive. Both reagents must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and efficient method for synthesizing 2-amino-5-fluorobenzaldehyde. Both the TFA/DCM and HCl/dioxane protocols offer high yields and straightforward execution. The choice between them can be guided by the scale of the reaction, available equipment, and preferred purification strategy. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions as detailed in these protocols, researchers can confidently produce this key synthetic intermediate for applications in drug discovery and materials science.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
-
2-Amino-5-fluorobenzaldehyde. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 7. 2-Amino-5-fluorobenzaldehyde | C7H6FNO | CID 15740755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance your experimental success.
Section 1: Synthesis Overview and Core Challenges
The synthesis of this compound is typically approached as a two-step process starting from 4-fluoroaniline. While seemingly straightforward, the critical second step—the regioselective ortho-formylation—is often the primary source of yield loss. The bulky tert-butoxycarbonyl (Boc) protecting group, while essential, sterically and electronically influences the outcome of the formylation reaction, presenting unique challenges that require careful control of reaction conditions.
The general synthetic pathway is illustrated below.
common side products in the synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate. This key intermediate is integral to the development of various pharmaceutical compounds. This document provides in-depth troubleshooting for common side product formation, ensuring higher yield and purity of the target molecule.
Core Directive: Troubleshooting Common Side Products
The synthesis of this compound via the Boc protection of 2-amino-5-fluorobenzaldehyde is a generally reliable transformation. However, the bifunctional nature of the starting material—possessing both a nucleophilic amine and an electrophilic aldehyde—creates pathways for several undesired side reactions. This guide addresses the most frequently encountered impurities, their mechanisms of formation, and robust strategies for their mitigation.
Question 1: My NMR and LC-MS analyses indicate the presence of a di-Boc species. What is the cause and how can it be minimized?
Answer:
The formation of a di-Boc protected side product is a common issue arising from the over-reaction of the starting amine with the Boc-anhydride reagent.[1]
Causality and Mechanism:
The primary amino group of 2-amino-5-fluorobenzaldehyde reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the desired mono-Boc protected product.[2][3][4] However, under certain conditions, a second Boc group can be introduced. This is often facilitated by a strong base which can deprotonate the carbamate nitrogen, increasing its nucleophilicity and enabling a second acylation by (Boc)₂O. While less common for anilines compared to aliphatic amines, it can occur, especially with excess reagent or forcing conditions.
Prevention and Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O. An excess should be avoided; 1.05 to 1.1 equivalents is typically sufficient for complete conversion of the starting amine.
-
Controlled Addition: Add the (Boc)₂O, either neat or as a solution, dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to manage the reaction exotherm and prevent localized areas of high reagent concentration.
-
Base Selection: Utilize a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases that can significantly increase the nucleophilicity of the carbamate.
-
Post-Reaction Cleanup: If the di-Boc impurity is formed, it can often be removed by careful column chromatography.
Question 2: I'm observing a significant impurity corresponding to the carboxylic acid analog. What leads to this over-oxidation and how can I prevent it?
Answer:
The presence of 4-fluoro-2-(tert-butoxycarbonylamino)benzoic acid is a result of the oxidation of the aldehyde functional group.
Causality and Mechanism:
The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), particularly in the presence of air (oxygen) and basic conditions.[5][6] This can occur either with the starting material (2-amino-5-fluorobenzaldehyde) or the desired product during the reaction or workup.
Prevention and Mitigation Strategies:
-
Inert Atmosphere: To minimize air oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Purity of Starting Material: Ensure the 2-amino-5-fluorobenzaldehyde starting material is of high purity and has not been partially oxidized during storage.
-
Reaction Time: Avoid prolonged reaction times once the starting material has been consumed (as monitored by TLC or LC-MS).
-
Aqueous Workup: This acidic impurity can typically be removed during the workup. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the carboxylic acid as its carboxylate salt into the aqueous phase.
Question 3: My reaction mixture is complex, and I suspect self-condensation of the starting material. What are the likely structures, and how can this be avoided?
Answer:
2-Aminobenzaldehyde and its derivatives are known to be unstable and prone to self-condensation, which can lead to a mixture of oligomeric and polymeric side products.[7][8][9]
Causality and Mechanism:
The nucleophilic amino group of one molecule can attack the electrophilic aldehyde of another, forming an imine (Schiff base). This can be followed by further reactions, including cyclization and oligomerization, leading to complex trimeric and tetrameric structures, a reaction often catalyzed by acid or base.[7][10][11]
Prevention and Mitigation Strategies:
-
Low Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to decrease the rate of the self-condensation reaction.
-
Order of Addition: It is often beneficial to add the Boc-anhydride to a solution of the 2-amino-5-fluorobenzaldehyde. This ensures that the highly reactive amino group is quickly protected, thus deactivating it towards nucleophilic attack on another aldehyde molecule.
-
Dilution: Working at a lower concentration can sometimes disfavor the bimolecular self-condensation reaction.[9]
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route and the formation of the major side products discussed.
Caption: Desired reaction pathway and common side product formations.
Summary of Potential Side Products and Solutions
| Side Product | Causative Factors | Recommended Action | Analytical Detection |
| Di-Boc Product | Excess (Boc)₂O, strong base | Precise stoichiometric control, controlled addition of reagent, use of hindered base. | LC-MS, ¹H NMR |
| 4-fluoro-2-(Boc-amino)benzoic acid | Air oxidation, impure starting material | Inert atmosphere, check starting material purity, basic aqueous wash during workup. | LC-MS, ¹H NMR |
| Self-Condensation Products | Elevated temperature, prolonged reaction time | Maintain low temperature, ensure rapid protection of the amine. | LC-MS, TLC |
References
-
Wikipedia. 2-Aminobenzaldehyde. [Link]
-
Acta Crystallographica Section C: Crystal Structure Communications. The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. [Link]
-
ResearchGate. The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
ResearchGate. Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
National Institutes of Health. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. [Link]
-
PubChem. Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
National Institutes of Health. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
-
Royal Society of Chemistry. Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles. [Link]
-
MDPI. 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. [Link]
-
ResearchGate. Kinetics of Homogeneous 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (4-fluoro-2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic application of this compound?
A1: this compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. The Boc-protected amine and the ortho-formyl group provide two orthogonal reactive sites. It is frequently used in the synthesis of complex heterocyclic compounds, such as quinazolines, quinolines, and other fused ring systems that are scaffolds for various therapeutic agents, including enzyme inhibitors and receptor antagonists.[1] The fluorine atom enhances metabolic stability and modulates the electronic properties of the molecule.
Q2: What is the most common and reliable method for synthesizing this compound?
A2: The most direct and widely adopted method is the N-tert-butoxycarbonylation (Boc protection) of the corresponding amine, 2-amino-5-fluorobenzaldehyde. This reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the protecting group source in the presence of a suitable base.[2][3] The choice of solvent and base is critical for achieving high yield and purity.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring. Use a solvent system that provides good separation between the starting amine and the Boc-protected product (e.g., 20-30% Ethyl Acetate in Hexane). The starting aniline is typically more polar (lower Rf) and may be visualized with a UV lamp and/or a potassium permanganate stain. The product, being less polar due to the bulky, non-polar Boc group, will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the expected spectroscopic characteristics of pure this compound?
A4: For the final, purified product (CAS No. 844891-31-2, Molecular Formula: C₁₂H₁₄FNO₃, Molecular Weight: 239.24 g/mol ), you should expect the following:[1][4]
-
¹H NMR: Key signals include the singlet for the nine tert-butyl protons (~1.5 ppm), a singlet for the carbamate N-H proton (can be broad, ~8-10 ppm), a singlet for the aldehyde proton (~9.8 ppm), and signals corresponding to the three aromatic protons, showing characteristic fluorine coupling.
-
¹³C NMR: Expect signals for the tert-butyl carbons (~28 ppm), the quaternary carbamate carbon (~81 ppm), the carbonyl of the carbamate (~152 ppm), the aldehyde carbonyl (~190 ppm), and the aromatic carbons, some of which will exhibit C-F coupling.
-
Mass Spectrometry (LC-MS): In ESI+ mode, a prominent peak for the [M+Na]⁺ adduct is often observed.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.
Problem 1: Low or No Product Yield
Q: My reaction is complete according to TLC, but after workup and purification, the isolated yield is very low. What are the likely causes?
A: Low isolated yield despite apparent completion on TLC often points to issues during the workup or purification stages.
-
Causality & Explanation: The Boc protecting group is notoriously labile under acidic conditions.[2][5] During aqueous workup, if the pH becomes even mildly acidic (pH < 6), the carbamate can be partially or fully cleaved, regenerating the water-soluble starting amine which is then lost to the aqueous phase. The aldehyde functionality can also be sensitive to strongly basic or oxidative conditions.
-
Troubleshooting Steps:
-
Strict pH Control: During the aqueous workup, ensure the solution remains neutral or slightly basic (pH 7-8). Use a dilute basic solution like saturated sodium bicarbonate (NaHCO₃) for washes instead of stronger bases.
-
Avoid Acidic Washes: Do not use washes like dilute HCl or ammonium chloride if your primary goal is to isolate the Boc-protected product.[5]
-
Purification Conditions: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. This can cause slow deprotection of the product on the column, leading to streaking and low recovery. To mitigate this, you can either:
-
Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v).
-
Run the column quickly to minimize the residence time of the compound on the stationary phase.
-
-
Alternative Purification: Consider recrystallization as a non-destructive alternative to chromatography. A solvent system like Ethyl Acetate/Hexane or Dichloromethane/Hexane at low temperatures can yield highly pure product.
-
Problem 2: Incomplete Reaction - Starting Material Remains
Q: My TLC plate consistently shows a significant amount of the starting 2-amino-5-fluorobenzaldehyde even after prolonged reaction times. How can I drive the reaction to completion?
A: This is a common issue related to reaction kinetics and stoichiometry. Anilines are less nucleophilic than aliphatic amines, and the electron-withdrawing nature of the formyl and fluoro groups further deactivates the amine, making the reaction more sluggish.
-
Causality & Explanation: The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[6] Insufficient base, suboptimal temperature, or inadequate reagent stoichiometry can stall the reaction.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Increase the amount of Boc₂O from the standard 1.1 equivalents to 1.3-1.5 equivalents. This ensures a sufficient concentration of the electrophile is present throughout the reaction.
-
Choice of Base and Solvent: For deactivated anilines, a common choice is Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). However, a stronger, non-nucleophilic base might be required. Alternatively, using a biphasic system with a base like sodium bicarbonate in THF/water can be effective.[2]
-
Catalysis with DMAP: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the deactivated aniline.
-
Increase Temperature: Gently heating the reaction to 35-40 °C can significantly increase the reaction rate without promoting significant side reactions or Boc group degradation.[2]
-
Optimized Reaction Conditions Table
| Parameter | Standard Condition | Optimized for Deactivated Aniline | Rationale |
| Solvent | DCM or THF | THF or Acetonitrile | Aprotic polar solvents effectively solvate reagents. |
| Base | Triethylamine (1.2 eq) | NaHCO₃ (3 eq) in THF/H₂O or TEA (1.5 eq) with cat. DMAP | Biphasic system or DMAP catalysis enhances reaction with weakly nucleophilic amines.[2][7] |
| Boc₂O | 1.1 eq | 1.3 - 1.5 eq | Ensures a high concentration of the electrophile to drive the reaction forward. |
| Temperature | Room Temperature (20-25°C) | 35-40 °C | Provides activation energy to overcome the higher barrier of the sluggish reaction. |
| Time | 4-6 hours | 12-24 hours | Allows the slower reaction to proceed to completion. |
Problem 3: Formation of an Unknown, Less Polar Side Product
Q: I see a faint, new spot on my TLC with a higher Rf than my product. What could this be and how can I prevent it?
A: While unlikely for anilines, the formation of a di-Boc protected species (N,N-bis(tert-butoxycarbonyl)) can occur under forcing conditions, although this is more common with primary aliphatic amines. A more plausible side product could arise from reactions involving the aldehyde.
-
Causality & Explanation: If conditions are too harsh (e.g., very strong base, high temperature for extended periods), the initially formed carbamate N-H can be deprotonated and react with a second molecule of Boc₂O. However, given the steric hindrance and electronic properties of anilines, this is less favored.
-
Troubleshooting Steps:
-
Moderate Conditions: Avoid excessive heating or overly strong, non-hindered bases.
-
Control Stoichiometry: Do not use a large excess of Boc₂O (keep it ≤ 1.5 equivalents).
-
Characterization: If the side product is persistent, isolate it and characterize it by Mass Spectrometry to confirm its identity. An N,N-di-Boc product would have a corresponding molecular weight.
-
Focus on Purity of Starting Material: Ensure the starting 2-amino-5-fluorobenzaldehyde is pure, as impurities can lead to unexpected side reactions.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates optimizations for the deactivated aniline substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.3 eq).
-
Base and Catalyst: Add triethylamine (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC (25% Ethyl Acetate/Hexane). If the reaction is sluggish after 4 hours, gently warm the flask to 40°C in a water bath. Continue stirring until the starting material is consumed (typically 12-18 hours).
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x) and saturated sodium bicarbonate solution (1x). Crucially, ensure all aqueous layers are pH > 7.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexane.
-
Alternative: Recrystallize the crude product from a minimal amount of hot Ethyl Acetate by adding Hexane until cloudy, then allowing it to cool slowly.
-
Visual Workflow and Logic Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3) . PubChem. Available from: [Link]
-
tert-Butyl carbamate . National Center for Biotechnology Information (PMC). Available from: [Link]
-
tert-butyl N-(4-bromo-3-fluoro-2-formylphenyl)carbamate . AA Blocks. Available from: [Link]
-
This compound . MySkinRecipes. Available from: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]
-
Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis . PubMed. Available from: [Link]
-
Amine Protection / Deprotection . Fisher Scientific. Available from: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate . National Center for Biotechnology Information (PMC). Available from: [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. Available from: [Link]
-
Synthesis of tert-butyl (2-acetylphenyl)carbamate (2) . ResearchGate. Available from: [Link]
-
Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and... . ResearchGate. Available from: [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 844891-31-2|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
A Guide for Synthetic Chemistry Professionals
Welcome to the technical support resource for the synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and extensive laboratory experience to help you navigate the complexities of this procedure.
The synthesis of this compound is typically a two-step process: (1) N-protection of 4-fluoroaniline with a tert-butoxycarbonyl (Boc) group, followed by (2) a regioselective ortho-formylation. While the initial Boc-protection is generally straightforward, the second step—introducing the formyl group specifically at the C2 position—is often the primary source of experimental difficulty. This guide focuses heavily on troubleshooting the critical ortho-formylation step.
Part 1: Troubleshooting N-Boc Protection
The protection of the amine is the essential first step. While robust, issues can still arise that impact the quality and yield of the intermediate, N-Boc-4-fluoroaniline.
Q1: My Boc-protection of 4-fluoroaniline is incomplete, with significant starting material remaining. What are the common causes?
Answer: An incomplete reaction is typically due to issues with reagents, stoichiometry, or reaction conditions. Here is a checklist to diagnose the problem:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can slowly hydrolyze over time, especially if not stored properly in a desiccator. Use fresh or properly stored Boc₂O.
-
Base Stoichiometry and Strength: The reaction requires a base to neutralize the acid formed.[1][2] Common bases include sodium bicarbonate, sodium hydroxide, or triethylamine. Ensure at least one equivalent of base is used. For less reactive anilines, a stronger base or a catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary, although it should be used with caution to avoid side reactions.
-
Solvent System: A biphasic system (e.g., THF/water, dioxane/water) is common and often effective.[2] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Anhydrous conditions with an organic base are also an option.[1]
-
Reaction Time and Temperature: While the reaction is often complete within a few hours at room temperature, weakly nucleophilic anilines may require longer reaction times or gentle heating (e.g., 40°C) to achieve full conversion.[2]
Q2: After workup of my Boc protection, my yield is low, and the product seems impure. What could be the issue?
Answer: Low isolated yield or impurity can stem from the reaction itself or the workup procedure.
-
Side Reactions: The primary side reaction is the hydrolysis of Boc₂O, which forms tert-butanol and CO₂. If the reaction is too slow, this consumption of the reagent can become significant.
-
Workup Issues:
-
pH Adjustment: During aqueous workup, ensure the pH is not strongly acidic, as this can cause partial cleavage of the newly formed Boc group.[3]
-
Extraction: N-Boc-4-fluoroaniline has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Purification: The product is typically a stable, crystalline solid and can often be isolated in high purity by simple filtration if it precipitates from the reaction mixture. If not, recrystallization (e.g., from hexane/ethyl acetate) or silica gel chromatography may be required.
-
Part 2: The Critical ortho-Formylation Step
The regioselective introduction of a formyl group ortho to the carbamate is the most challenging step. The N-Boc group acts as a powerful directed metalation group (DMG), making Directed ortho-Metalation (DoM) the most reliable and widely used strategy.[4] Other formylation methods are generally less effective for this specific transformation.
| Formylation Method | Typical Reagents | Applicability to N-Boc-4-fluoroaniline | Common Issues |
| Directed ortho-Metalation (DoM) | 1. s-BuLi or t-BuLi 2. DMF | Excellent. The carbamate group strongly directs lithiation to the ortho position.[4] | Highly sensitive to moisture and air; requires cryogenic temperatures (-78°C); potential for side reactions if not controlled. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Poor to Moderate. The N-Boc group deactivates the ring towards electrophilic substitution, often leading to low or no yield.[5][6] | Harsh acidic conditions can cleave the Boc group; regioselectivity may favor the para position.[7] |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Not Recommended. This reaction is primarily for phenols.[8][9] With anilines, it can lead to the formation of isonitriles.[10] | Low yield of desired aldehyde; formation of undesired byproducts. |
| Duff Reaction | Hexamethylenetetramine, Acid | Poor. Generally requires a more electron-rich aromatic ring (like a phenol) for efficient reaction.[11][12] Yields are often low.[12] | Requires strongly acidic conditions and heating; tedious workup.[13] |
Q3: I am attempting the Directed ortho-Metalation (DoM) route, but I am getting no product or a very low yield. What is the most likely cause?
Answer: Failure in a DoM reaction almost always points to issues with the lithiation step. This reaction is intolerant of atmospheric moisture and oxygen and requires strict adherence to proper techniques for handling anhydrous and pyrophoric reagents.
Below is a troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for the DoM reaction.
Detailed Breakdown:
-
Organolithium Reagent Activity: Solutions of n-BuLi, s-BuLi, and t-BuLi degrade over time. Their molarity should be determined by titration (e.g., using N-benzylbenzamide or diphenylacetic acid) before use. Using a "by-the-bottle" concentration for an old reagent is a frequent cause of failure.
-
Anhydrous Conditions: Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system. Even trace water will instantly quench the organolithium reagent.
-
Temperature Control: The lithiated intermediate is often thermally unstable. The reaction must be maintained at low temperatures (typically -78°C, a dry ice/acetone bath) until the electrophile (DMF) is added.[4] Allowing the reaction to warm up prematurely will lead to decomposition.
-
Inert Atmosphere: The system must be thoroughly purged with an inert gas like Argon or Nitrogen. Use proper Schlenk line or glovebox techniques.
Q4: How can I verify that my lithiation is successful before adding the formylating agent (DMF)?
Answer: A deuterium quench (D₂O quench) is an excellent diagnostic tool. Before adding DMF to your main reaction, you can take a small aliquot (e.g., 0.1 mL) of the reaction mixture via a syringe and quench it in a separate vial containing deuterium oxide (D₂O).
-
Procedure: After the calculated lithiation time, carefully transfer a small sample of the cold reaction mixture into a vial containing D₂O.
-
Analysis: Work up this small sample and analyze it by ¹H NMR or LC-MS.
-
Expected Result: If lithiation was successful at the ortho position, you will see a disappearance of the proton signal for that position in the ¹H NMR spectrum. Mass spectrometry will show an increase in mass by one unit (M+1) compared to the starting material, corresponding to the incorporation of a deuterium atom. If you only see your starting material, the lithiation step has failed.
Q5: My reaction produced a complex mixture of products. What are the likely side products and why did they form?
Answer: Besides unreacted starting material, several side products can form if conditions are not optimal.
-
para-Formylated Isomer: While the Boc group is a strong ortho-director, some lithiation and subsequent formylation at the para position can occur, especially if the ortho positions are sterically hindered or if the reaction temperature is allowed to rise, enabling equilibration.
-
Debocylated Products: If the reaction workup is too acidic or if the mixture is warmed in the presence of protic sources, the Boc group can be cleaved, leading to 4-fluoro-2-formylaniline.
-
Over-addition Product: The initially formed aldehyde can be attacked by a second molecule of the aryllithium intermediate, leading to a secondary alcohol after workup. This is more common if the addition of the aryllithium to the DMF is not well-controlled or if there is a localized excess of the lithiated species.
Part 3: Experimental Protocols & Diagrams
Protocol 1: Synthesis of tert-Butyl (4-fluorophenyl)carbamate
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as THF or a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
If using an aqueous system, extract the product with ethyl acetate (3x). If using an anhydrous system, filter off any salts and concentrate the solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a hexane/ethyl acetate mixture to obtain the product as a white solid.
Protocol 2: ortho-Formylation via Directed Metalation
CAUTION: This procedure involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques.
-
Add N-Boc-4-fluoroaniline (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Evacuate and backfill the flask with inert gas three times.
-
Dissolve the starting material in rigorously anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature at -78°C.
-
Stir for an additional 1-2 hours at -78°C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound.
Caption: Mechanism of DoM and subsequent formylation.
References
-
Duff, J. C.; Bills, E. J. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 547. [Link]
-
Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chem. Rev., 90(6), 879-933. [Link]
- Clayden, J., Organolithiums: Selectivity for Synthesis, Pergamon, 2002.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Stanbury, J. P. et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Synthetic Communications, 22(15), 2141-2155. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Deprotection of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists working with tert-Butyl (4-fluoro-2-formylphenyl)carbamate. We will address common questions and troubleshooting scenarios related to the stability of this compound, particularly the acid-labile tert-butyloxycarbonyl (Boc) protecting group, in the context of its unique electronic features.
Frequently Asked Questions (FAQs): Core Principles & Mechanistic Insights
This section addresses the fundamental chemical principles governing the stability of your compound. Understanding these concepts is crucial for designing robust experimental protocols and for effective troubleshooting.
Q1: What is the fundamental mechanism of acidic Boc group deprotection?
A: The acidic deprotection of a Boc-protected amine is a well-established carbamate hydrolysis that proceeds via a multi-step mechanism.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[2] This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[3] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[3] The liberated amine is typically protonated by the excess acid in the medium, yielding an amine salt as the final product.[2]
Q2: How do the fluoro and formyl substituents on the phenyl ring affect the stability of the Boc group?
A: The substituents on the aromatic ring significantly influence the lability of the Boc group. Both the 4-fluoro and 2-formyl groups are electron-withdrawing groups (EWGs). The presence of EWGs on the aromatic ring can destabilize the carbamate, making the Boc group more susceptible to acid-catalyzed cleavage.[4][5] This electronic destabilization increases the reactivity of the carbamate's carbonyl oxygen towards protonation, thereby accelerating the rate of deprotection compared to an unsubstituted or electron-rich aromatic system.[5][6] Therefore, you should anticipate that this compound will undergo deprotection under milder acidic conditions or at a faster rate than many other Boc-protected anilines.
Q3: Is the formyl (aldehyde) functional group stable under typical Boc deprotection conditions?
A: Generally, the aldehyde functional group is stable under the anhydrous acidic conditions typically used for Boc deprotection (e.g., TFA in Dichloromethane (DCM) or HCl in 1,4-dioxane).[7][8] However, there are two key considerations:
-
Presence of Nucleophilic Solvents/Scavengers: If the reaction is performed in an alcoholic solvent (e.g., methanol), there is a risk of forming an acetal or hemiacetal with the formyl group. This is generally not an issue with standard solvents like DCM.
-
Strongly Acidic Aqueous Conditions: While standard deprotection is anhydrous, prolonged exposure to strong aqueous acids during workup could potentially lead to undesired side reactions. A rapid and efficient workup is recommended.
Q4: What are the common side reactions during the deprotection of this compound, and how can they be minimized?
A: The primary side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu⁺) generated during the reaction.[9] While the target molecule's aromatic ring is electron-deficient and less susceptible to alkylation, other nucleophiles present in the reaction mixture or on more complex substrates could be targeted.
Mitigation Strategy: To prevent unwanted t-butylation, a "scavenger" should be added to the reaction mixture.[2] Scavengers are nucleophilic species that efficiently trap the t-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | A common and effective scavenger for trapping the t-butyl cation. |
| Thioanisole | 5-10% (v/v) | Also highly effective and can offer different solubility properties. |
| Triethylsilane (TES) | 2-5 equivalents | Reduces the tert-butyl cation to isobutane, a volatile gas. |
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My Boc deprotection is incomplete, even after the standard reaction time. What should I do?
A: While this compound is expected to be reactive, incomplete reactions can still occur.
-
Confirm Starting Material Quality: Ensure the starting material is pure and dry. Moisture can interfere with anhydrous acidic reactions.[10]
-
Increase Reaction Time: The simplest approach is to extend the reaction time. Monitor by TLC or LC-MS until the starting material is consumed.
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50%.
-
Consider a Different Acid: Some substrates respond better to different acid systems. 4M HCl in dioxane is a common and powerful alternative to TFA.[1]
Q2: I'm observing a new, unexpected byproduct in my analysis. What could it be?
A: An unexpected byproduct could arise from several sources:
-
t-Butylation: If you did not use a scavenger, a new peak with a mass increase of +56 Da (C₄H₈) relative to your starting material or product could indicate t-butylation. Solution: Repeat the reaction with an appropriate scavenger like anisole.[9]
-
Acetal Formation: If an alcohol was present (e.g., methanol as a co-solvent), a byproduct with a corresponding mass increase may indicate acetal formation with the formyl group. Solution: Ensure all solvents are anhydrous and non-nucleophilic (DCM, Dioxane, Chloroform).
-
Dimerization/Polymerization: The formyl group, under certain conditions, could potentially participate in side reactions. Solution: Ensure the reaction is run at a suitable concentration (typically 0.1-0.5 M) and temperature.
Q3: The reaction is extremely fast and generates byproducts, suggesting it's too harsh. How can I moderate it?
A: Given the activating effect of the EWGs, a standard protocol might be too aggressive.
-
Lower the Temperature: Perform the reaction at 0°C or even -10°C to slow the reaction rate.
-
Use a Milder Acid: Switch from TFA to a weaker acid like formic acid or acetic acid, although this may require elevated temperatures and longer reaction times. p-Toluenesulfonic acid (pTSA) is another alternative to TFA.[11][12]
-
Reduce Acid Concentration: Use a more dilute solution of your chosen acid (e.g., 5-10% TFA in DCM).
Experimental Protocols
These protocols are designed as a starting point. Always monitor your reactions by an appropriate analytical method (TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and generally effective method.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar. Add a scavenger, such as anisole (5% v/v).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often prepared as a 20-50% v/v solution in DCM) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically complete within 1-3 hours).
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM or ethyl acetate.
-
To obtain the free amine, wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Caution: Perform this step slowly to control gas evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine product, 2-amino-5-fluorobenzaldehyde.
-
Protocol 2: Milder Deprotection with HCl in 1,4-Dioxane
This method is an excellent alternative if TFA proves too harsh or if TFA salts are difficult to handle.
-
Preparation: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous 1,4-Dioxane or Ethyl Acetate.
-
Reaction Initiation: To the solution, add a solution of 4M HCl in 1,4-Dioxane (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The hydrochloride salt of the product will often precipitate out of the solution. Monitor for completion by LC-MS (typically 1-4 hours).
-
Workup:
-
If a precipitate has formed, it can be isolated by filtration and washed with cold diethyl ether to remove non-polar impurities.
-
Alternatively, the reaction mixture can be concentrated in vacuo. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1 to obtain the free amine.
-
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- ResearchGate. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. PMC.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. J&K Scientific.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?.
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- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-fluoro-2-formylphenyl)carbamate (CAS 844891-31-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.
Introduction to the Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purification, however, can be challenging due to the presence of three distinct functional groups on the phenyl ring: a Boc-protected amine, a formyl (aldehyde) group, and a fluoro substituent. These groups introduce a unique combination of reactivity and polarity that can lead to specific purification hurdles.
The primary challenges in purifying this compound stem from:
-
Instability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2][3] Inadvertent exposure to acid during workup or chromatography can lead to premature deprotection.
-
Reactivity of the Aldehyde: The formyl group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude material is exposed to air for extended periods.[4] It can also participate in various side reactions.
-
Polarity and Solubility: The combination of the polar aldehyde and carbamate groups with the relatively nonpolar tert-butyl group results in moderate polarity, which requires careful selection of chromatographic and recrystallization solvent systems for effective separation from impurities.
This guide will provide practical solutions to these and other challenges you may encounter.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
FAQ 1: My final product shows a new spot on TLC by baseline that wasn't in the crude reaction mixture. What could it be?
Answer: A new, more polar spot that appears during purification is often the deprotected amine, 2-amino-5-fluorobenzaldehyde. This occurs due to the cleavage of the acid-sensitive Boc protecting group.[5]
-
Causality: The silica gel used in column chromatography is slightly acidic and can catalyze the removal of the Boc group.[6] Additionally, if your workup involved an acidic wash that was not thoroughly neutralized, residual acid can also cause deprotection.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before packing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as 1% triethylamine in your chosen eluent, followed by flushing with the eluent alone until the pH of the eluate is neutral.
-
Aqueous Workup: Ensure any acidic washes during the reaction workup are followed by a thorough wash with a saturated sodium bicarbonate solution and then brine to remove all residual acid.
-
Alternative Adsorbents: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.[6]
-
FAQ 2: The purity of my compound is decreasing upon storage. I suspect oxidation. How can I prevent this?
Answer: The aldehyde group in your compound is prone to oxidation to the corresponding carboxylic acid, 5-fluoro-2-(Boc-amino)benzoic acid.[7] This is a common issue with aromatic aldehydes.
-
Causality: Atmospheric oxygen can oxidize the formyl group, a reaction that can be accelerated by light and trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[8]
-
Cold and Dark Storage: Store the compound at a low temperature (2-8°C) and protected from light.[8]
-
Antioxidants: For long-term storage in solution, consider adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts, though this should be tested for compatibility with downstream applications.
-
FAQ 3: I am struggling to get good separation of my product from a closely running impurity during column chromatography. What should I do?
Answer: Achieving good separation requires optimizing the mobile phase. A common impurity could be the starting material or a side product with similar polarity.
-
Causality: The polarity of the eluent directly impacts the retention factor (Rf) of your compounds on the stationary phase.[9] If the eluent is too polar, both your product and the impurity will move too quickly up the column, resulting in poor separation. If it's not polar enough, they will move too slowly.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. Good starting points for this compound are mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[10] Aim for an Rf of 0.2-0.3 for your product to achieve the best separation on a column.[6]
-
Solvent Gradient: Employ a shallow gradient of the polar solvent during column chromatography. For example, start with 5% ethyl acetate in hexanes and gradually increase to 20%. This will help to resolve closely eluting spots.[9]
-
Alternative Solvent Systems: If hexanes/ethyl acetate is not effective, try a different solvent system. For example, dichloromethane/methanol can offer different selectivity.[10]
-
FAQ 4: My attempts at recrystallization result in an oil or very poor recovery. What am I doing wrong?
Answer: Oiling out or low recovery during recrystallization is typically due to an inappropriate choice of solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.[11]
-
Causality: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] If the compound is too soluble at low temperatures, recovery will be low. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery. Oiling out occurs when the solubility of the compound in the hot solvent is exceeded upon cooling, and it separates as a liquid phase instead of forming crystals.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a small-scale solvent screen using test tubes. Good single solvents to try for this compound include isopropanol, ethanol, or toluene.[13]
-
Two-Solvent System: A two-solvent system can be very effective.[14] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.[11]
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Detailed Purification Protocols
Here are step-by-step protocols for the two most common purification methods for this compound.
Protocol 1: Flash Column Chromatography
This is the most common method for purifying this compound on a laboratory scale.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Compressed air or nitrogen source
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point is 10-20% ethyl acetate in hexanes. The target Rf for the product should be between 0.2 and 0.3.[6]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Visualization:
Caption: Troubleshooting poor separation in column chromatography.
Protocol 2: Recrystallization
Recrystallization is an excellent method for obtaining highly pure, crystalline material.
Materials:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent(s)
Procedure:
-
Solvent Selection: Based on small-scale tests, choose an appropriate single or two-solvent system. For this compound, a mixture of ethyl acetate and hexanes is often effective.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (ethyl acetate).
-
Gently heat the mixture while stirring until the solid dissolves completely.
-
-
Induce Crystallization (Two-Solvent Method):
-
While the solution is still hot, add the "poor" solvent (hexanes) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[14]
-
-
Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Workflow Visualization:
Caption: Two-solvent recrystallization workflow.
Summary of Key Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica gel (neutralized if needed) or neutral alumina | None |
| Mobile Phase/Solvent | Hexanes/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) | Ethyl Acetate/Hexanes, Isopropanol, or Ethanol |
| Key Challenge | Potential Boc deprotection on acidic silica | Oiling out, poor recovery |
| Best For | Separating mixtures with different polarities | Obtaining high purity crystalline solid from a mostly pure product |
References
-
Columbia University. Column chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Toronto. Column chromatography. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. A Small Scale Approach to Organic Laboratory Techniques. 3rd ed. Cengage Learning; 2011.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
PubChem. Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
National Institutes of Health. Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Protecting Groups Stability [organic-chemistry.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. 844891-31-2|this compound|BLD Pharm [bldpharm.com]
- 9. columbia.edu [columbia.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Monitoring Reactions of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a key intermediate in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aromatic aldehyde (formyl group) and a stable tert-butoxycarbonyl (Boc)-protected amine, makes it a versatile building block for synthesizing complex molecular scaffolds. The success of multi-step syntheses involving this reagent hinges on the accurate and efficient monitoring of each chemical transformation.
This guide provides a comprehensive technical resource for researchers, scientists, and process chemists. It offers detailed, field-proven methodologies, troubleshooting guides, and frequently asked questions (FAQs) to ensure precise tracking of reaction progress, maximization of yields, and minimization of impurity formation.
Part 1: General Reaction Monitoring Workflow
Effective reaction monitoring is a systematic process. The goal is to obtain clear, unambiguous data on the consumption of starting materials and the formation of products over time. A typical workflow involves selecting the right analytical tool for the specific reaction chemistry and understanding how to interpret the data to make informed decisions, such as determining reaction completion or identifying the formation of intermediates.
Caption: General workflow for monitoring a chemical reaction.
Part 2: Frequently Asked Questions (FAQs) by Monitoring Technique
This section addresses common questions related to the primary analytical methods used to monitor reactions of this compound.
A. Thin-Layer Chromatography (TLC)
Q1: How do I choose an appropriate solvent system (eluent) for TLC analysis?
A1: The key is to find a solvent system that provides good separation between your starting material, product, and any potential intermediates or side products, ideally with Rf values between 0.2 and 0.6. For reactions involving this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
-
Initial System: Start with 30% EtOAc in Hexanes (7:3 Hexanes:EtOAc).
-
If spots are too high (Rf > 0.7): Decrease the polarity by reducing the amount of ethyl acetate.
-
If spots are too low (Rf < 0.2): Increase the polarity by increasing the amount of ethyl acetate.
-
For Amine Products: If your product is an amine and shows streaking, adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize acidic sites on the silica gel and lead to sharper spots.[1]
Q2: How can I visualize the spots on the TLC plate?
A2: Since the starting material and many expected products contain an aromatic ring, the primary visualization method is a UV lamp (254 nm). Spots will appear as dark circles against a fluorescent green background. For compounds that are not UV-active or to confirm the presence of certain functional groups, chemical stains are invaluable:
-
Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain that reacts with reducible functional groups. Aldehydes and newly formed alcohols or amines will appear as yellow/brown spots on a purple background. It is a good choice for visualizing the consumption of the starting aldehyde.
-
Ninhydrin stain: This stain is highly selective for primary and secondary amines, which will appear as purple or yellow spots upon heating.[1] This is extremely useful in reductive amination reactions to specifically visualize the amine product. Boc-protected amines are generally weak or non-responsive to ninhydrin.[1]
Q3: My reaction is a reductive amination. How should the TLC plate look upon completion?
A3: In a successful reductive amination, you should observe the following changes on your TLC plate over time:
-
T=0: You will see spots for your starting aldehyde (this compound) and the starting amine.
-
Intermediate Time: You may see a third spot corresponding to the imine intermediate. This spot is often transient.
-
Completion: The spots for both starting materials should disappear completely, and a new spot for the final amine product should appear. The product spot will typically have a different Rf value than the starting materials. You can confirm its identity by co-spotting the reaction mixture with the starting materials on the same plate.
B. High-Performance Liquid Chromatography (HPLC) and LC-MS
Q1: When is HPLC a better choice than TLC for monitoring?
A1: While TLC is excellent for quick qualitative checks, HPLC is superior for several reasons:
-
Quantitative Analysis: HPLC allows you to accurately quantify the conversion of starting material to product by integrating the peak areas in the chromatogram.
-
Higher Resolution: It can separate compounds with very similar Rf values that might appear as a single spot on TLC.
-
Sensitivity: HPLC can detect minor side products or impurities that may be invisible on a TLC plate.
-
Automation: Modern systems can automatically sample, inject, and analyze reaction aliquots over time.
Q2: How do I interpret LC-MS data during reaction monitoring?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation power of HPLC with the identification capability of mass spectrometry. For each peak in your chromatogram, the mass spectrometer provides a mass-to-charge ratio (m/z). During your reaction, you should look for:
-
A decrease in the intensity of the peak corresponding to the starting material's mass.
-
An increase in the intensity of the peak corresponding to the expected product's mass.
-
The appearance of any new peaks, which can be analyzed by their mass to identify potential side products or intermediates.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Which signals in the ¹H NMR spectrum are most useful for monitoring reactions of this compound?
A1: ¹H NMR is a powerful tool for monitoring these reactions as key functional groups have distinct and well-resolved signals.[2][3]
| Group | Starting Material: this compound | Typical Product (e.g., after Reductive Amination) | Rationale for Monitoring |
| Formyl (Aldehyde) Proton | Singlet, ~9.8-10.2 ppm | Disappears | The disappearance of this signal is the most definitive indicator of aldehyde consumption and reaction completion.[4] |
| tert-Butyl (Boc) Protons | Singlet, ~1.5 ppm (9H) | Singlet, ~1.5 ppm (9H) | This signal should remain unchanged. Its disappearance would indicate unintended deprotection of the Boc group. |
| Aromatic Protons | Multiplets, ~7.0-8.0 ppm | Multiplets, chemical shifts may change slightly | Changes in the splitting patterns or shifts of these protons can confirm structural changes on the ring. |
| New Product Protons | N/A | New signals appear (e.g., a benzylic CH₂ singlet ~3.8-4.5 ppm) | The appearance and integration of new signals corresponding to the product structure confirms its formation. |
Q2: Can I determine the percent conversion using ¹H NMR?
A2: Yes, ¹H NMR can be used for quantitative analysis.[5] To determine the percent conversion, you can compare the integration of a signal from the starting material (e.g., the aldehyde proton at ~10 ppm) to a signal from the product that does not overlap with other peaks.
Formula for Conversion: % Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100
For more accurate quantification, an internal standard with a known concentration and a signal in a clean region of the spectrum can be added to the reaction mixture.[5]
Part 3: Troubleshooting Guide for Common Reactions
Even with careful planning, reactions can fail or produce unexpected results. This section provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 1: Reaction Stalled / Incomplete Conversion
-
Potential Cause: In a reductive amination, the formation of the imine is often the rate-limiting step and is reversible. The reaction may not proceed if conditions are not optimal.[6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the amine is pure and the solvent is anhydrous. For the reduction step, use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), as borohydrides can decompose upon exposure to moisture.
-
Optimize pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate the reaction. The optimal pH is typically between 4 and 6.[6]
-
Remove Water: Since imine formation produces water, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the product.
-
Issue 2: Formation of an Alcohol Side Product
-
Potential Cause: Stronger reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to the corresponding benzyl alcohol (tert-butyl (4-fluoro-2-(hydroxymethyl)phenyl)carbamate) faster than the imine can form.[7]
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for reductive aminations. They are mild enough that they selectively reduce the protonated imine intermediate much faster than they reduce the starting aldehyde.[7][8]
-
Stepwise Procedure: First, stir the aldehyde and amine together (with catalytic acid if needed) for 30-60 minutes to allow for imine formation. Monitor by TLC or LC-MS. Once the imine is formed, add the reducing agent.[9]
-
Issue 3: Accidental Boc-Deprotection
-
Potential Cause: The Boc protecting group is labile under strongly acidic conditions. Using too much acid catalyst or performing an acidic work-up at room temperature for an extended period can lead to its removal.
-
Troubleshooting Steps:
-
Use Catalytic Acid Only: Ensure only a catalytic amount (e.g., 0.1 equivalents) of acetic acid is used. Avoid strong acids like HCl or TFA during the reaction itself.
-
Careful Work-up: If an acidic wash is required during work-up, perform it quickly and at a low temperature (e.g., with a cold, dilute solution of HCl or NaHSO₄). Immediately follow with a basic wash (e.g., NaHCO₃) to neutralize any residual acid.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen eluent (e.g., 7:3 Hexanes:EtOAc) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for at least 5 minutes.
-
Spot the Plate: Using a capillary tube, spot a dilute solution of your starting material(s) in separate lanes on the TLC plate's baseline. Create a "co-spot" lane by spotting both starting materials on top of each other.
-
Take a T=0 Sample: As soon as the reaction is set up, take a small aliquot (1-2 drops) with a capillary, dilute it in a vial with a small amount of solvent (e.g., EtOAc), and spot it in its own lane.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp and circle the spots. If necessary, use a chemical stain like KMnO₄ to visualize further.
-
Repeat: Take aliquots from the reaction at regular intervals (e.g., every 30 minutes) and run new TLC plates to monitor the disappearance of starting materials and the appearance of the product.
Protocol 2: Preparing an NMR Sample for Reaction Monitoring
-
Prepare a Stock Solution: In an NMR tube, dissolve a small, known amount of the limiting starting material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your reaction conditions. If desired, add a known amount of an internal standard.
-
Acquire a T=0 Spectrum: Run a ¹H NMR spectrum of this initial solution. This will be your baseline.
-
Initiate the Reaction: Add the other reagent(s) to the NMR tube to start the reaction.
-
Acquire Spectra Over Time: Place the NMR tube in the spectrometer and acquire spectra at set time intervals (e.g., every 15 minutes).[10] Modern spectrometers can be programmed to do this automatically.[3]
-
Analyze Data: Process the spectra and analyze the changes in key signals (e.g., disappearance of the aldehyde proton) and their integrations over time to determine the reaction kinetics and endpoint.
References
- BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- VanVeller, B. (n.d.). VanVeller Lab Resources - Department of Chemistry.
- Mestrelab Research. (2020, May 27).
- Jagannathan, J. (2021, February 16). Reaction Monitoring Tutorial [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- University of Rochester. (n.d.). Monitoring Reactions by NMR. Retrieved from University of Rochester Chemistry Department website.
- Pharmaceutical Technology. (2010, February 2). NMR Reaction-Monitoring as a Process Analytical Technique.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Validation & Comparative
comparison of different synthetic methods for tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a key building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional arrangement—a protected aniline, a directing fluoride, and a reactive aldehyde—renders it a versatile intermediate for the synthesis of a diverse range of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for sequential and site-selective modifications, making it a valuable precursor in the development of novel therapeutics. This guide provides a detailed comparison of two distinct synthetic methodologies for its preparation, offering insights into the underlying chemical principles, procedural efficiencies, and practical considerations for laboratory and process chemistry applications.
Method 1: Directed Ortho-Metalation of N-Boc-4-fluoroaniline
This approach leverages the powerful and regioselective nature of directed ortho-metalation (DoM), a cornerstone of modern aromatic chemistry. The tert-butoxycarbonyl (Boc) group serves as a potent directing metalation group (DMG), facilitating the deprotonation of the aromatic ring at the sterically less hindered position ortho to the carbamate.
Scientific Principle
The DoM reaction is predicated on the "Complex Induced Proximity Effect" (CIPE). The Lewis basic oxygen atoms of the N-Boc group chelate to a strong organolithium base, such as sec-butyllithium (s-BuLi). This coordination brings the highly basic alkyl group of the lithium reagent into close proximity to the C2 proton of the aniline ring, leading to its preferential abstraction over other protons. The resulting aryllithium intermediate is then trapped by an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group. The fluorine atom at the C4 position enhances the acidity of the adjacent C5 proton, but the directing power of the N-Boc group overwhelmingly favors metalation at the C2 position.
Experimental Protocol
Step 1: N-Boc Protection of 4-Fluoroaniline
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in tetrahydrofuran (THF, 0.5 M) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[1][2][3]
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or an equivalent of triethylamine (TEA) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (4-fluorophenyl)carbamate, which can often be used in the next step without further purification.
Step 2: Directed Ortho-Metalation and Formylation
-
Dissolve tert-butyl (4-fluorophenyl)carbamate (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 2.2 eq, typically 1.4 M in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep-red solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition of DMF, stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Workflow Diagram
Caption: Workflow for the synthesis via Directed Ortho-Metalation.
Method 2: N-Boc Protection of 2-Amino-5-fluorobenzaldehyde
This alternative strategy follows a more classical approach, where the aromatic core already possesses the required amino and formyl functionalities. The synthesis is completed by the selective protection of the amino group.
Scientific Principle
This method relies on the availability of the starting material, 2-amino-5-fluorobenzaldehyde. The synthesis of this precursor can be achieved through various routes, often starting from 4-fluoroaniline. One potential, albeit multi-step, pathway involves the Sandmeyer reaction of 4-fluoroaniline to introduce a nitrile group at the 2-position, followed by reduction to the aldehyde and subsequent nitration and reduction to install the amino group. A more direct approach, if the starting material is not commercially available, might involve the oxidation of 2-amino-5-fluorobenzyl alcohol.
Once the 2-amino-5-fluorobenzaldehyde is obtained, the final step is a standard N-Boc protection. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of Boc anhydride. This reaction is highly efficient and selective for the amino group, leaving the aldehyde untouched under standard conditions.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-fluorobenzaldehyde (Illustrative)
-
If starting from 2-amino-5-fluorobenzyl alcohol (1.0 eq), dissolve it in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent, such as activated manganese dioxide (MnO₂, 5-10 eq), to the solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-fluorobenzaldehyde, which should be purified by column chromatography.
Step 2: N-Boc Protection
-
Dissolve 2-amino-5-fluorobenzaldehyde (1.0 eq) in a solvent such as THF or a mixture of dioxane and water.[4]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Add a base, such as triethylamine (1.2 eq) for anhydrous conditions or sodium bicarbonate if in an aqueous medium.[1][3]
-
Stir the reaction at room temperature for 4-12 hours until TLC analysis indicates the complete consumption of the starting material.
-
If the reaction was performed in an organic solvent, concentrate the mixture. If in an aqueous mixture, extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis via N-Boc Protection.
Comparative Analysis
| Parameter | Method 1: Directed Ortho-Metalation | Method 2: N-Boc Protection of Aminobenzaldehyde |
| Starting Materials | 4-Fluoroaniline, s-BuLi, DMF | 2-Amino-5-fluorobenzaldehyde (may require synthesis) |
| Number of Steps | 2 (from 4-fluoroaniline) | 1 (from aminobenzaldehyde), potentially more if precursor is synthesized |
| Key Reagents | sec-Butyllithium (pyrophoric, moisture-sensitive) | Di-tert-butyl dicarbonate (stable solid) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Room temperature, standard atmosphere |
| Regioselectivity | High, directed by the N-Boc group | Not applicable (regiochemistry is pre-defined) |
| Scalability | Challenging due to cryogenic conditions and use of organolithiums | More readily scalable, avoids hazardous reagents |
| Atom Economy | Moderate; Bu-H is a byproduct | Good, especially if starting material is available |
| Purification | Column chromatography is typically required | May be purified by recrystallization or chromatography |
| Overall Yield | Good to excellent (typically 60-80% over two steps) | Excellent for the protection step (>90%), overall yield depends on precursor synthesis |
Discussion and Recommendation
Method 1 (Directed Ortho-Metalation) is a powerful and elegant route that offers excellent control over regiochemistry. It is particularly advantageous when the starting aniline is readily available and functionalization at the ortho position is desired. The N-Boc group serves a dual purpose: as a protecting group and a highly effective directing group. However, this method has significant practical drawbacks. The requirement for cryogenic temperatures and the use of pyrophoric and highly reactive sec-butyllithium demand specialized equipment and handling procedures, making it less suitable for large-scale production or in laboratories not equipped for such chemistry.
Method 2 (N-Boc Protection) is a more classical and operationally simpler approach. The final protection step is robust, high-yielding, and uses stable, easy-to-handle reagents under mild conditions. This makes it highly amenable to scale-up. The primary challenge of this method lies in the accessibility of the starting material, 2-amino-5-fluorobenzaldehyde. If this intermediate is commercially available at a reasonable cost, this route is undoubtedly superior in terms of safety, simplicity, and scalability. If the aminobenzaldehyde must be synthesized, the overall efficiency of this route will depend heavily on the number of steps and yields of that synthesis.
References
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Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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El-faham, A., & Almarhoon, Z. A. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(5), 10324–10337. Available at: [Link]
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Iida, A., et al. (2003). 7-indolinecarboxaldehyde. Organic Syntheses, 80, 193. Available at: [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Available at: [Link]
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Baran, P. S. Lab. (n.d.). Directed (ortho) Metallation: A Survival Guide. The Scripps Research Institute. Available at: [Link]
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Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. Available at: [Link]
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A Researcher's Guide to the Spectral Analysis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
For professionals in drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide will leverage predictive data and comparative analysis with structurally similar compounds to provide a robust framework for its characterization. Our approach is grounded in fundamental spectroscopic principles and established experimental protocols, ensuring a high degree of scientific integrity.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The molecule comprises a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and an aldehyde functionality. Each of these components will manifest in specific regions of the 1H NMR, 13C NMR, IR, and Mass spectra, allowing for a comprehensive structural elucidation.
Caption: Structure of this compound.
Predicted and Comparative 1H NMR Spectral Analysis
The 1H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For this compound, we can predict the following key signals. The accuracy of these predictions is enhanced by comparing them with the known spectra of similar compounds.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Comparative Analysis and Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. In benzaldehyde, this proton typically appears around 10 ppm.[1] |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets | The three protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the formyl and fluoro groups will shift these protons downfield.[2] |
| NH | 8.5 - 9.5 | Broad Singlet | The carbamate N-H proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |
| tert-Butyl (-C(CH3)3) | 1.4 - 1.6 | Singlet | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for the Boc protecting group. In tert-butyl carbamate, this signal appears around 1.45 ppm.[3] |
Predicted and Comparative 13C NMR Spectral Analysis
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are detailed below, with justifications based on established principles and data from related structures.
| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
| Aldehyde Carbonyl (C=O) | 190 - 195 | The aldehyde carbonyl carbon is significantly deshielded and typically resonates in this downfield region. For benzaldehyde, the signal is around 192 ppm.[4] |
| Carbamate Carbonyl (C=O) | 150 - 155 | The carbamate carbonyl is less deshielded than the aldehyde carbonyl. In various tert-butyl phenylcarbamates, this signal is consistently found in the 152-154 ppm range.[5] |
| Aromatic (C-F) | 160 - 165 (d, 1JCF ≈ 250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant (1JCF) and will be shifted significantly downfield. |
| Aromatic (C-CHO) | 135 - 140 | The ipso-carbon attached to the aldehyde group is deshielded. |
| Aromatic (C-NH) | 140 - 145 | The carbon attached to the nitrogen of the carbamate is also deshielded. |
| Aromatic (CH) | 110 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. |
| tert-Butyl (quaternary C) | 80 - 85 | The quaternary carbon of the tert-butyl group is characteristic of the Boc group. In tert-butyl carbamate, this signal is at approximately 80 ppm.[6] |
| tert-Butyl (CH3) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in this region.[6] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The expected key vibrational frequencies for this compound are summarized below.
| Functional Group | Expected Wavenumber (cm-1) | Vibrational Mode | Interpretation and Comparative Data |
| N-H | 3200 - 3400 | Stretching | The N-H stretch of the carbamate will appear as a sharp to moderately broad peak in this region. |
| C-H (aromatic) | 3000 - 3100 | Stretching | Characteristic C-H stretching vibrations for the aromatic ring. |
| C-H (aldehyde) | 2720 - 2820 | Stretching | A pair of weak to medium bands, with the lower frequency one being particularly diagnostic for aldehydes.[7] |
| C=O (aldehyde) | 1680 - 1700 | Stretching | Conjugation with the aromatic ring lowers the stretching frequency of the aldehyde carbonyl compared to an aliphatic aldehyde.[8] |
| C=O (carbamate) | 1700 - 1730 | Stretching | The carbamate carbonyl typically absorbs at a slightly higher frequency than the conjugated aldehyde carbonyl. |
| C-N | 1200 - 1350 | Stretching | The C-N stretching vibration of the carbamate. |
| C-F | 1100 - 1250 | Stretching | A strong band corresponding to the C-F bond stretch. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (Molecular Weight: 239.24 g/mol ), the following key fragments would be expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.
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A Guide to the Definitive Structural Validation of tert-Butyl (4-fluoro-2-formylphenyl)carbamate by NMR Spectroscopy
In the landscape of pharmaceutical development, the absolute certainty of a molecule's structure is paramount. Intermediates such as tert-Butyl (4-fluoro-2-formylphenyl)carbamate are critical building blocks where any structural ambiguity can lead to significant downstream consequences, including failed syntheses, impure final products, and misinterpreted biological data. This guide provides a comprehensive, field-proven methodology for the unambiguous structural validation of this compound using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data to explain the causal logic behind the experimental design and interpretation, ensuring a self-validating and trustworthy analysis.
The Theoretical NMR Landscape: Predicting the Spectrum
Before stepping into the lab, a robust theoretical prediction of the NMR spectrum serves as our analytical roadmap. This predictive framework is built upon foundational principles of chemical structure and its influence on nuclear spin behavior in a magnetic field.
The structure of this compound contains several distinct chemical environments that should give rise to a well-resolved set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Predictions: The proton spectrum is anticipated to show signals for the tert-butyl group, the carbamate N-H proton, and three distinct aromatic protons, in addition to the highly characteristic aldehyde proton. The expected chemical shifts (δ) are governed by shielding and deshielding effects from adjacent functional groups.[1][2]
-
Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.5-10.5 ppm) due to the strong deshielding and magnetic anisotropy of the carbonyl group.[3]
-
Aromatic Protons (Ar-H): The substitution pattern (ortho-formyl, para-fluoro relative to the carbamate) breaks the symmetry of the ring, leading to three distinct signals. Their positions are influenced by the electron-withdrawing nature of the formyl and fluoro groups and the electron-donating resonance effect of the carbamate nitrogen.[2][4]
-
Carbamate Proton (-NH): This proton's chemical shift is variable (typically δ 6.5-8.5 ppm) and the peak is often broad due to quadrupole broadening and potential hydrogen exchange.
-
tert-Butyl Protons (-C(CH₃)₃): These nine equivalent protons will appear as a sharp, intense singlet far upfield (δ ~1.5 ppm), a hallmark of the Boc-protecting group.[5]
¹³C NMR Predictions: The carbon spectrum will complement the proton data, confirming the carbon skeleton.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: the aldehyde carbonyl (δ ~190 ppm) and the carbamate carbonyl (δ ~153 ppm). The carbamate carbonyl is notably more shielded than amide or ester carbonyls due to resonance donation from two heteroatoms (O and N).[6][7]
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond couplings.
-
tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons will appear in the aliphatic region (δ ~80 ppm and ~28 ppm, respectively).
Predicted NMR Data Summary
| Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Characteristics |
| Aldehyde (CHO) | 9.8 – 10.2 | 188 – 192 | Singlet (¹H); Downfield signal confirms the formyl group. |
| Carbamate (C=O) | N/A | 152 – 155 | Quaternary carbon; characteristic shift for a Boc-carbamate.[6] |
| Aromatic Ring | 7.0 – 8.5 | 110 – 165 | 3 distinct ¹H signals with complex coupling; 6 distinct ¹³C signals, one with large ¹JCF. |
| Carbamate (NH) | 6.5 – 8.5 (broad) | N/A | Broad singlet, chemical shift can be concentration and solvent dependent. |
| tert-Butyl (quaternary) | N/A | 80 – 82 | Quaternary carbon of the Boc group. |
| tert-Butyl (methyl) | 1.50 – 1.55 | 28 – 29 | Intense singlet in ¹H integrating to 9 protons. |
A Validated Experimental Workflow for NMR Analysis
The integrity of the final data rests upon a meticulously planned and executed experimental protocol. The following workflow is designed to yield high-quality, unambiguous data for structural confirmation.
Caption: Experimental workflow for NMR-based structural validation.
Experimental Protocol: Sample Preparation & Data Acquisition
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected as the primary solvent. It is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness. The single residual solvent peak at ~7.26 ppm does not typically interfere with the aromatic signals of interest in this case.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 2-5 seconds is sufficient. Typically 8-16 scans are adequate for a high signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence (cosygpqf). This experiment reveals protons that are spin-spin coupled, typically through 2-3 bonds.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3). This crucial experiment maps each proton signal to the carbon signal to which it is directly attached, providing definitive C-H connectivity.[9]
-
Spectral Interpretation: Assembling the Structural Puzzle
With high-quality data in hand, the process of interpretation begins. This is a logical, step-by-step process where each piece of data is used to confirm a specific part of the molecular structure.
¹H NMR Analysis: The ¹H spectrum is the starting point. The intense singlet at ~1.5 ppm is unambiguously assigned to the nine equivalent tert-butyl protons. The highly deshielded singlet at ~9.9 ppm is assigned to the aldehyde proton. A broad singlet observed around ~8.0 ppm corresponds to the N-H proton. The most complex region, between 7.0 and 8.5 ppm, contains the three aromatic protons. Their splitting pattern (e.g., doublet, doublet of doublets) reveals their positional relationships.
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum should show all 12 unique carbons. The signals at ~190 ppm (aldehyde C=O), ~153 ppm (carbamate C=O), ~81 ppm (quaternary C of Boc), and ~28 ppm (methyl C of Boc) are readily assigned based on the predictions. The six signals in the aromatic region confirm the substitution pattern. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (~250 Hz).
Unambiguous Confirmation with 2D NMR:
While 1D NMR provides strong evidence, 2D NMR provides irrefutable proof of connectivity.[8][10]
-
COSY Analysis: The COSY spectrum will show cross-peaks between adjacent aromatic protons. For example, a proton ortho to another will show a strong correlation, while a meta coupling will be weaker or absent. This allows for the definitive assignment of the aromatic proton network.
-
HSQC Analysis: The HSQC spectrum is the final piece of the puzzle. It directly links the assigned protons to their corresponding carbons. For example, the ¹H signal for the aldehyde proton at ~9.9 ppm will show a cross-peak to the ¹³C signal at ~190 ppm. Each aromatic proton signal will correlate to a specific aromatic carbon signal, confirming their assignments. Quaternary carbons (like the two C=O and the aromatic carbons attached to F and the carbamate) will be absent from the HSQC spectrum, which further aids in their identification.
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A Comparative Analysis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate and Its Analogs in Organic Synthesis
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, ortho-substituted aminobenzaldehydes serve as pivotal intermediates, particularly in the construction of heterocyclic scaffolds such as quinazolines. This guide provides an in-depth comparative analysis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a key reagent in this class, and its structurally similar counterparts. We will delve into the electronic and steric effects of various substituents on the reactivity of the formyl group, supported by theoretical principles and representative experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a bifunctional aromatic compound featuring a Boc-protected amine and an aldehyde group positioned ortho to each other.[1][2] This specific arrangement makes it an exceptionally useful precursor for a variety of chemical transformations. The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the aniline nitrogen, preventing its interference in reactions targeting the aldehyde functionality. The aldehyde, in turn, is a versatile handle for nucleophilic additions, reductive aminations, and cyclization reactions.
The presence of a fluorine atom at the 4-position is of particular significance in medicinal chemistry. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, the incorporation of fluorine into drug candidates is a widely employed strategy.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of the aldehyde group in this compound and its analogs is primarily governed by the electronic nature of the substituents on the aromatic ring. These effects can be qualitatively understood by considering inductive and resonance effects, and quantitatively assessed using principles like the Hammett equation.
Electronic Effects of Substituents
The aldehyde carbon is electrophilic and thus susceptible to attack by nucleophiles. The rate of this attack is influenced by the electron density at the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) , such as fluorine, bromine, and additional nitro or cyano groups, decrease the electron density on the aromatic ring through their inductive (-I) and/or resonance (-M) effects. This, in turn, makes the aldehyde carbon more electrophilic and, therefore, more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the ring, making the aldehyde less electrophilic and thus less reactive.
The Boc-protected amine group, while sterically bulky, has a net electron-donating effect through resonance (+M), which can partially offset the electron-withdrawing effects of other substituents.
Figure 1: Influence of electronic effects on aldehyde reactivity.
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[5][6] It is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For nucleophilic attack on the aldehyde, a positive ρ value is expected, signifying that the transition state has a buildup of negative charge that is stabilized by electron-withdrawing substituents.
Comparative Analysis of this compound and Analogs
For this comparative analysis, we will consider the following compounds:
| Compound ID | Compound Name | Key Substituent |
| 1 | This compound | 4-Fluoro |
| 2 | tert-Butyl (4-bromo-2-formylphenyl)carbamate | 4-Bromo |
| 3 | tert-Butyl (3,4-difluoro-2-formylphenyl)carbamate | 3,4-Difluoro |
| 4 | tert-Butyl (2-formylphenyl)carbamate | Unsubstituted |
Predicted Reactivity in Reductive Amination
Reductive amination is a cornerstone reaction for these substrates, typically proceeding via the formation of an imine intermediate followed by its reduction.[7] The rate-determining step can be either the imine formation or the reduction, depending on the specific conditions. However, the initial nucleophilic attack of the amine on the aldehyde is a critical step influenced by the electronics of the aromatic ring.
Based on the electronic properties of the substituents, we can predict the following order of reactivity for the initial nucleophilic attack:
Compound 3 > Compound 1 ≈ Compound 2 > Compound 4
-
Compound 3 (3,4-Difluoro) : The presence of two electron-withdrawing fluorine atoms will render the aldehyde carbon the most electrophilic, leading to the fastest rate of imine formation.
-
Compound 1 (4-Fluoro) and Compound 2 (4-Bromo) : Both fluorine and bromine are electron-withdrawing through their inductive effects. Their Hammett constants (σₚ) are +0.06 and +0.23, respectively, suggesting that the bromo-substituted compound might be slightly more reactive. However, other factors can influence the overall reaction rate.
-
Compound 4 (Unsubstituted) : Lacking an electron-withdrawing group at the 4-position, this compound will have the least electrophilic aldehyde and is expected to be the least reactive.
Application in Heterocyclic Synthesis: The Formation of Quinazolines
A significant application of these compounds is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities.[5][6][8] The general synthetic route involves the reaction of the 2-aminobenzaldehyde derivative (after deprotection of the Boc group) with a nitrogen source, such as an amine or ammonia, followed by cyclization and oxidation.
Figure 2: General workflow for the synthesis of quinazolines.
The electronic effects of the substituents on the aromatic ring will influence the ease of both the initial imine formation and the subsequent cyclization step. A more electron-deficient aromatic ring will facilitate the intramolecular nucleophilic attack of the imine nitrogen onto the ring.
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a generalized procedure for the reductive amination of the title compound and its analogs with a primary amine.
Materials:
-
tert-Butyl (4-substituted-2-formylphenyl)carbamate (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the tert-Butyl (4-substituted-2-formylphenyl)carbamate in the chosen solvent, add the primary amine.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Reaction times may vary from a few hours to overnight depending on the substrate.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Quinazoline Synthesis
This protocol outlines a general method for the synthesis of quinazolines from the corresponding 2-aminobenzaldehydes.
Step 1: Boc Deprotection
Materials:
-
tert-Butyl (4-substituted-2-formylphenyl)carbamate (1.0 mmol)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM (if using TFA) or use the HCl/dioxane solution directly.
-
Add TFA or the HCl solution and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
Step 2: Quinazoline Formation
Materials:
-
2-Amino-4-substituted-benzaldehyde salt (from Step 1)
-
Ammonium acetate or a primary amine
-
Ethanol or another suitable solvent
-
Oxidizing agent (e.g., air, DDQ)
Procedure:
-
Dissolve the crude 2-aminobenzaldehyde salt in the chosen solvent.
-
Add an excess of ammonium acetate or the desired primary amine.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion of the cyclization, the reaction mixture may be exposed to air or treated with an oxidizing agent to afford the aromatic quinazoline.
-
After cooling, the product may precipitate or can be isolated by extraction and purified by crystallization or column chromatography.
Conclusion
This compound and its analogs are valuable and versatile intermediates in organic synthesis, particularly for the preparation of medicinally relevant heterocyclic compounds like quinazolines. The reactivity of these compounds is predictably influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and bromo substituents, enhance the electrophilicity of the aldehyde, thereby increasing its reactivity towards nucleophiles. This guide provides a solid theoretical framework and practical experimental protocols to aid researchers in the strategic selection and application of these important building blocks. While direct comparative kinetic data is sparse, the principles outlined herein allow for a rational approach to predicting and understanding the relative performance of these compounds in key synthetic transformations.
References
- MySkinRecipes. tert-Butyl (4-Fluoro-2-Formylphenyl)
- BLD Pharm. 844891-31-2|tert-Butyl (4-fluoro-2-formylphenyl)
- Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
- AA Blocks. 2680881-08-5 | tert-butyl N-(4-bromo-3-fluoro-2-formylphenyl)
- PubChemLite. tert-Butyl n-(3,4-difluoro-2-formylphenyl)
- ChemicalBook. (3,4-Difluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester | 144298-09-9.
- Hamed, M. M. (2021).
- Mishra, N., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
- Lee, Y. R., et al. (1998).
- ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Venter, H., et al. (2016). The Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General Method. The Journal of Organic Chemistry.
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of tert-Butyl (4-fluoro-2-formylphenyl)carbamate and its Alternatives
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the integrity of each building block is paramount. One such critical intermediate is tert-Butyl (4-fluoro-2-formylphenyl)carbamate , a versatile molecule featuring a Boc-protected amine, a fluorine substituent, and a formyl group, making it a valuable precursor in various synthetic pathways.
This guide provides an in-depth, technical comparison of the analytical methodologies for assessing the purity of this compound. It is designed to move beyond a simple listing of techniques, offering a rationale for experimental choices and a framework for a self-validating analytical workflow. Furthermore, we will objectively compare the purity assessment of this Boc-protected compound with viable alternatives, namely those utilizing Fmoc and Cbz protecting groups, supported by experimental data and established protocols.
The Critical Role of Purity in Synthesis
The presence of impurities in a synthetic intermediate like this compound can have cascading negative effects. These can range from reduced yields and difficult purification of downstream products to the introduction of unwanted side products that may possess undesirable pharmacological or toxicological properties. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not just recommended; it is essential.
Assessing the Purity of this compound: A Multi-faceted Approach
A comprehensive assessment of purity relies on the orthogonal application of several analytical techniques, each providing a unique piece of the puzzle. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a robust and reliable purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water) and filtered through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of moderately polar compounds like our target molecule. The acetonitrile/water mobile phase system is a standard choice for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with UV detection. TFA is added to the mobile phase to improve peak shape by suppressing the ionization of any residual acidic or basic functional groups. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities.
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to be aware of potential impurities that may co-elute with the main peak. Therefore, peak purity analysis using a diode array detector (DAD) is highly recommended.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and identifying any structurally related impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Signals (in CDCl₃):
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a highly characteristic and easily identifiable signal.[1]
-
~7.0-8.0 ppm (multiplets, 3H): Protons of the aromatic ring. The fluorine substituent will cause characteristic splitting patterns.
-
~9.8 ppm (singlet, 1H): The proton of the formyl group.
-
Broad singlet (1H): The N-H proton of the carbamate. Its chemical shift can be variable and concentration-dependent.
¹³C NMR Spectroscopy:
¹³C NMR provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the carbamate and the formyl group will have characteristic chemical shifts in the downfield region.
Data Interpretation:
The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. For example, the absence of the Boc group's characteristic singlet at ~1.5 ppm would suggest the presence of the deprotected aniline. Integration of the signals can be used for semi-quantitative analysis of impurities if their structures are known.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
Expected Results:
-
[M+H]⁺: The protonated molecular ion should be observed at m/z corresponding to the molecular weight of this compound plus the mass of a proton.
-
[M+Na]⁺: The sodium adduct is also commonly observed.
-
Fragmentation: Under tandem MS (MS/MS) conditions, characteristic fragmentation patterns can be observed, such as the loss of the tert-butyl group or the entire Boc group.
Data Interpretation:
The presence of ions with unexpected m/z values can indicate the presence of impurities. For instance, an ion corresponding to the starting material or a side product from the synthesis would be a clear indicator of incomplete reaction or the need for further purification.
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis involves the reaction of 2-amino-5-fluorobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O).
Diagram: Synthesis and Potential Impurities
Caption: Synthetic route and potential process-related impurities.
Common Process-Related Impurities:
-
Unreacted 2-amino-5-fluorobenzaldehyde: Can be detected by HPLC and MS.
-
Di-Boc protected aniline: Formation of a di-tert-butoxycarbonyl derivative on the amine. This would have a higher molecular weight and different retention time in HPLC.
-
tert-Butanol and other byproducts from Boc₂O decomposition: These are volatile and can be detected by Gas Chromatography (GC).
Comparison with Alternative Amine Protecting Groups: Fmoc and Cbz
The choice of an amine protecting group is a critical decision in a synthetic strategy. While Boc is widely used, Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) are common alternatives, each with its own set of characteristics and implications for purity assessment.[2][3]
| Feature | This compound (Boc-protected) | Fmoc-protected analogue | Cbz-protected analogue |
| Deprotection Condition | Acid-labile (e.g., TFA) | Base-labile (e.g., piperidine) | Hydrogenolysis (e.g., H₂/Pd-C) |
| Key Advantage | Robust and widely used | Orthogonal to acid-labile protecting groups | Stable to a wide range of non-reductive conditions |
| Potential for Impurities | Formation of t-butyl cation byproducts | Dibenzfulvene adducts from deprotection | Incomplete deprotection, catalyst poisoning |
| Primary Purity Assessment | HPLC, ¹H NMR (characteristic singlet at ~1.5 ppm) | HPLC (strong UV absorbance of Fmoc group), ¹H NMR (aromatic signals of fluorenyl group) | HPLC, ¹H NMR (benzylic and aromatic signals) |
Causality in Purity Profiles:
The different deprotection mechanisms of Boc, Fmoc, and Cbz directly influence the types of impurities that are likely to be encountered. The strong acidic conditions for Boc deprotection can lead to side reactions with sensitive functional groups. The basic conditions for Fmoc removal can cause epimerization in chiral centers adjacent to electron-withdrawing groups. The catalytic hydrogenation required for Cbz deprotection may not be compatible with other reducible functional groups in the molecule.
Experimental Data Comparison:
Conclusion: A Self-Validating Approach to Purity Assessment
Ensuring the purity of this compound, and by extension any synthetic intermediate, requires a multi-modal analytical approach. The combination of HPLC for quantitative purity, NMR for structural confirmation, and MS for molecular weight verification creates a self-validating system where the results from each technique corroborate the others.
By understanding the synthetic route and the potential for side reactions, chemists can proactively look for specific impurities. Furthermore, a comparative knowledge of alternative protecting groups and their associated analytical challenges allows for a more informed and strategic approach to synthesis and quality control. This rigorous and logical approach to purity assessment is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.
References
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PubChem. Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate. [Link]
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-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
PubChem. Tert-Butyl [(1s)-2-(Hydroxyamino)-2-Oxo-1-(3',4',5'-Trifluorobiphenyl-4-Yl)ethyl]carbamate. [Link]
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NIST. tert-Butyl carbamate. [Link]
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MySkinRecipes. This compound. [Link]
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PubChem. Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. [Link]
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ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). 2-Isocyanoanilines and their mono-Boc-protected derivatives. [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Cenmed. tert-Butyl (2-fluoro-4-formylphenyl)carbamate. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
For researchers engaged in the synthesis of pharmaceutical intermediates and complex organic molecules, rigorous characterization at every synthetic step is paramount. This guide provides an in-depth comparative analysis of tert-butyl (4-fluoro-2-formylphenyl)carbamate and its key precursors, focusing on the spectroscopic transformations observed via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is crucial for confirming reaction success, identifying intermediates, and ensuring the purity of the final product.
The synthesis of this compound is a multi-step process that exemplifies common transformations in medicinal chemistry: aromatic substitution, reduction of a nitro group, and protection of an amine. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are directly observable through spectroscopic methods.
The Synthetic Pathway: A Spectroscopic Journey
The logical synthesis route begins with 4-fluoro-2-nitrobenzaldehyde, proceeds through the reduction to 2-amino-5-fluorobenzaldehyde, and culminates in the tert-butoxycarbonyl (Boc) protection of the aniline to yield the target compound. This pathway allows for a clear, stepwise spectroscopic comparison.
Caption: Synthetic workflow from starting material to final product.
Part 1: Spectroscopic Analysis of the Starting Material
Compound 1: 4-Fluoro-2-nitrobenzaldehyde
This commercially available starting material serves as our spectroscopic baseline.[1] Its structure is defined by three key functional groups on a benzene ring: a fluorine atom, a nitro group (-NO₂), and an aldehyde group (-CHO). The strong electron-withdrawing nature of the nitro and aldehyde groups significantly deshields the aromatic protons.[2]
-
¹H NMR Spectroscopy: The aldehydic proton is the most deshielded, appearing as a singlet far downfield (~10 ppm).[3][4] The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
IR Spectroscopy: Two strong, characteristic absorption bands define the spectrum. The C=O stretch of the aromatic aldehyde appears around 1705 cm⁻¹.[5] Additionally, strong asymmetric and symmetric stretches for the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight of 169.11 g/mol .[6]
Part 2: Analysis of the Intermediate
Compound 2: 2-Amino-5-fluorobenzaldehyde
The reduction of the nitro group to an amine is a critical transformation. This change from a powerful electron-withdrawing group to an electron-donating group dramatically alters the spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The most significant change is the upfield shift of the aromatic protons. The electron-donating amine group shields these protons, causing them to resonate at higher magnetic fields (lower ppm values) compared to the nitro-precursor. The aldehydic proton remains downfield (~9.8 ppm), and two new broad signals corresponding to the -NH₂ protons will appear, typically between 4-6 ppm.[7]
-
IR Spectroscopy: The defining change is the disappearance of the strong nitro group absorptions and the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the aldehyde remains, though its position may shift slightly due to the change in electronic environment.
-
Mass Spectrometry: The molecular weight decreases to 139.13 g/mol , and this will be reflected in the new molecular ion peak.[8]
Part 3: Analysis of the Final Product
Compound 3: this compound
The final step involves the protection of the amine with a tert-butoxycarbonyl (Boc) group. This adds a bulky aliphatic moiety and converts the amine into a carbamate, introducing new, highly characteristic spectroscopic signals.
-
¹H NMR Spectroscopy: The most prominent new signal is a large singlet integrating to nine protons around 1.5 ppm, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[9] The broad -NH₂ signal disappears and is replaced by a single, sharp N-H signal of the carbamate, typically observed downfield (8-9 ppm). The aldehydic proton signal remains the furthest downfield.
-
IR Spectroscopy: The N-H stretching region changes from the two bands of the primary amine to a single sharp band for the secondary amide (carbamate) around 3300-3400 cm⁻¹. A new, very strong carbonyl (C=O) stretching band for the carbamate appears around 1700-1730 cm⁻¹, in addition to the aldehyde C=O stretch.[10]
-
Mass Spectrometry: The mass spectrum will confirm the addition of the Boc group, with the molecular ion peak corresponding to the final product's weight of 239.24 g/mol .[11] A common fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[12]
Comparative Data Summary
The following table summarizes the key diagnostic spectroscopic features that confirm the progression of the synthesis.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 4-Fluoro-2-nitrobenzaldehyde | ~10.0 (s, 1H, -CHO) | ~1705 (C=O, aldehyde), ~1530 & 1350 (-NO₂) | 169 |
| 2-Amino-5-fluorobenzaldehyde | ~9.8 (s, 1H, -CHO), 4-6 (br s, 2H, -NH₂) | ~3400 & 3300 (N-H), ~1690 (C=O, aldehyde) | 139 |
| This compound | ~9.9 (s, 1H, -CHO), 8-9 (s, 1H, -NH), ~1.5 (s, 9H, t-Bu) | ~3350 (N-H), ~1710 (C=O, carbamate), ~1695 (C=O, aldehyde) | 239 |
Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition parameters should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program with a 30° pulse angle, a 2-second relaxation delay, and accumulate 512-1024 scans for adequate signal-to-noise.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
Processing: Perform a background scan of the empty ATR crystal before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) is suitable for these compounds.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion ([M+H]⁺ or [M+Na]⁺).
By systematically applying these spectroscopic techniques and understanding the expected spectral changes, researchers can confidently track the synthesis of this compound, ensuring the identity and purity of each intermediate and the final product.
Caption: Logical flow of spectroscopic confirmation for the synthesis.
References
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A Comparative Cost and Feasibility Analysis of Synthetic Pathways to tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Introduction
tert-Butyl (4-fluoro-2-formylphenyl)carbamate is a valuable building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a protected amine, a directing fluorine atom, and a reactive formyl group, makes it a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and process chemists in the pharmaceutical industry.
This guide provides an in-depth comparative analysis of the two most prominent synthetic pathways for the preparation of this compound: Directed ortho-Metalation (DoM) and Vilsmeier-Haack (V-H) formylation . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and conduct a thorough cost and feasibility analysis to empower researchers and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
Shared Starting Point: Synthesis of tert-Butyl (4-fluorophenyl)carbamate
Both proposed synthetic routes commence with the protection of the commercially available 4-fluoroaniline. This initial step is crucial for activating the aromatic ring and introducing the tert-butoxycarbonyl (Boc) group, which serves as a directing group in the subsequent formylation step.
Experimental Protocol: Boc Protection of 4-fluoroaniline
A solution of 4-fluoroaniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is treated with di-tert-butyl dicarbonate (Boc)₂O (1.05-1.2 eq) and a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is usually stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and solvent evaporation typically affords tert-butyl (4-fluorophenyl)carbamate in high purity and yield (typically >95%).
Pathway 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[1][2] The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent. The N-Boc-carbamate group is an effective DMG for this transformation.[3]
Mechanism of Directed ortho-Metalation
The DoM pathway proceeds through a complex-induced proximity effect. The Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) coordinates to the Lewis basic oxygen atoms of the carbamate group. This brings the highly basic alkyl group of the organolithium in close proximity to the ortho-proton of the aromatic ring, leading to its abstraction. The resulting aryllithium species is stabilized by this coordination and subsequently reacts with the electrophile, dimethylformamide (DMF), to introduce the formyl group.
Figure 1: Simplified workflow of the Directed ortho-Metalation (DoM) pathway.
Experimental Protocol: DoM of tert-Butyl (4-fluorophenyl)carbamate
To a solution of tert-butyl (4-fluorophenyl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cooled to -78 °C, is added n-butyllithium (1.2-1.5 eq) dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours. Anhydrous dimethylformamide (DMF) (2.0-3.0 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.
Pathway 2: Vilsmeier-Haack (V-H) Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like DMF and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Mechanism of Vilsmeier-Haack Formylation
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich aromatic ring of the N-Boc-4-fluoroaniline then attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde.
Figure 2: Simplified workflow of the Vilsmeier-Haack formylation pathway.
Experimental Protocol: V-H Formylation of tert-Butyl (4-fluorophenyl)carbamate
To a stirred solution of anhydrous DMF (used as both reagent and solvent) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃) (1.5-2.0 eq) is added dropwise. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. A solution of tert-butyl (4-fluorophenyl)carbamate (1.0 eq) in a minimal amount of DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium acetate solution). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Cost Analysis
To provide a practical comparison, a cost analysis was performed for the synthesis of 10 grams of the final product, this compound, via both pathways. The analysis is based on catalog prices from major chemical suppliers (e.g., Sigma-Aldrich) for research-grade chemicals and does not include costs for labor, equipment, or waste disposal.
Table 1: Reagent Cost Comparison for the Synthesis of 10g of this compound
| Reagent | Pathway | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Required Mass/Volume (for 10g product) | Estimated Cost (USD) | Supplier (Example) |
| Step 1: Boc Protection (Common to both pathways) | ||||||
| 4-Fluoroaniline | Both | 111.12 | 1.0 | 4.64 g | ~$5 | Sigma-Aldrich[9] |
| Di-tert-butyl dicarbonate | Both | 218.25 | 1.1 | 10.0 g | ~$15 | Sigma-Aldrich |
| Triethylamine | Both | 101.19 | 1.2 | 5.08 mL | Negligible | - |
| Dichloromethane (Solvent) | Both | - | - | ~100 mL | ~$5 | - |
| Subtotal Step 1 Cost | Both | ~$25 | ||||
| Step 2: Formylation | ||||||
| Pathway 1: Directed ortho-Metalation | ||||||
| tert-Butyl (4-fluorophenyl)carbamate | DoM | 211.23 | 1.0 | 8.83 g | (From Step 1) | - |
| n-Butyllithium (1.6 M in hexanes) | DoM | 64.06 | 1.3 | 34.2 mL | ~$30 | Sigma-Aldrich[10] |
| TMEDA | DoM | 116.21 | 1.3 | 7.9 mL | ~$10 | Sigma-Aldrich[3] |
| Dimethylformamide (DMF) | DoM | 73.09 | 2.5 | 7.6 mL | ~$5 | Sigma-Aldrich[11] |
| Tetrahydrofuran (THF, anhydrous) | DoM | - | - | ~150 mL | ~$10 | - |
| Subtotal DoM Reagent Cost | DoM | ~$55 | ||||
| Pathway 2: Vilsmeier-Haack Formylation | ||||||
| tert-Butyl (4-fluorophenyl)carbamate | V-H | 211.23 | 1.0 | 8.83 g | (From Step 1) | - |
| Phosphorus oxychloride (POCl₃) | V-H | 153.33 | 1.5 | 6.0 mL | ~$15 | Sigma-Aldrich[12] |
| Dimethylformamide (DMF) | V-H | 73.09 | (Solvent/Reagent) | ~50 mL | ~$15 | Sigma-Aldrich[11] |
| Subtotal V-H Reagent Cost | V-H | ~$30 |
Note: Prices are estimates based on 2024-2025 catalog pricing for research quantities and are subject to change. Solvent costs are approximate. The required mass/volume is calculated based on an assumed overall yield of 80% for the DoM pathway and 75% for the V-H pathway over the formylation step.
Comparative Analysis
Table 2: Comparison of Synthetic Pathways
| Parameter | Directed ortho-Metalation (DoM) | Vilsmeier-Haack (V-H) Formylation |
| Regioselectivity | Excellent, directed exclusively to the ortho position. | Generally good for activated rings, but can be influenced by steric and electronic factors. For this substrate, good ortho selectivity is expected. |
| Yield | Typically good to excellent (70-90% reported for similar substrates). | Generally moderate to good (60-85% reported for similar substrates). |
| Reaction Conditions | Cryogenic temperatures (-78 °C) are required. Strict anhydrous and inert atmosphere is crucial. | Milder initial temperature (0 °C) but often requires heating to drive the reaction to completion. |
| Reagent Cost | Higher, primarily due to the cost of the organolithium reagent (n-BuLi). | Lower, with POCl₃ and DMF being relatively inexpensive bulk chemicals. |
| Scalability | Challenging due to the need for large-scale cryogenic cooling and handling of pyrophoric n-BuLi.[13] | More readily scalable. The reaction is often performed at or above ambient temperature, simplifying industrial implementation. |
| Safety Considerations | Use of pyrophoric and moisture-sensitive n-butyllithium requires specialized handling procedures. Cryogenic temperatures pose their own set of hazards. | POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself can be thermally unstable, and the reaction can be exothermic, requiring careful temperature control to prevent runaway reactions.[14][15][16] |
| Workup & Purification | Typically involves quenching with an aqueous solution, followed by extraction. Column chromatography is often necessary for high purity. | Involves quenching on ice and neutralization. The product may precipitate, allowing for isolation by filtration, potentially simplifying purification (recrystallization may suffice). |
| Environmental Impact | Use of ethereal solvents and hexanes. | Use of DMF, which is a useful but potentially harmful solvent. Generates phosphate waste. |
Discussion and Recommendations
Both the Directed ortho-Metalation and Vilsmeier-Haack formylation represent viable synthetic routes to this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including the scale, available equipment, and cost considerations.
The Directed ortho-Metalation pathway offers the key advantage of exceptional regioselectivity, which is often a critical factor in complex molecule synthesis. For small-scale laboratory preparations where high purity and predictable outcomes are paramount, DoM is an excellent choice. However, the higher cost of reagents and the operational complexities associated with cryogenic temperatures and pyrophoric materials make it less attractive for large-scale industrial production.
On the other hand, the Vilsmeier-Haack formylation is a more cost-effective and readily scalable option. The reagents are significantly cheaper, and the reaction conditions are generally more amenable to standard industrial equipment. While the yields may be slightly lower and the reaction may require more optimization to ensure high regioselectivity, the economic advantages become increasingly significant at larger scales. However, careful attention must be paid to the safety aspects of handling POCl₃ and managing the potential exothermicity of the reaction.
For academic and early-stage drug discovery research , where material quantities are small and regiochemical control is critical, the Directed ortho-Metalation route is often preferred.
For process development and large-scale manufacturing , the Vilsmeier-Haack formylation presents a more economically viable and industrially practical approach, provided that the necessary safety protocols are rigorously implemented.
Conclusion
The synthesis of this compound can be effectively achieved through either Directed ortho-Metalation or Vilsmeier-Haack formylation. A thorough analysis of the trade-offs between regioselectivity, yield, cost, scalability, and safety, as outlined in this guide, will enable researchers and chemical engineers to make an informed decision that best aligns with their project goals and available resources.
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Bollyn, M. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development9 , 982-996 (2005). [Link]
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Firth, J. D. et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications73 , 237-240 (2017). [Link]
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A Senior Application Scientist's Guide to the Structural Verification of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible results. In complex organic synthesis, particularly in the development of novel pharmaceutical intermediates, reagents such as tert-Butyl (4-fluoro-2-formylphenyl)carbamate play a pivotal role. Its precise molecular architecture—a fluorine atom and a formyl group positioned ortho and para to a bulky tert-butoxycarbonyl (Boc) protected amine on a benzene ring—is critical to its reactivity and intended function in a synthetic pathway.
This in-depth technical guide provides a comprehensive framework for the structural verification of this compound. We will explore the application of fundamental analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Beyond merely presenting data, this guide will delve into the causality behind the expected results, offering a comparative analysis with structurally similar isomers that could be potential impurities or alternative reagents. This approach ensures a robust and self-validating system for identity confirmation, empowering researchers to proceed with confidence in their starting materials.
The Imperative of Isomeric Distinction
The substitution pattern on the phenyl ring is the defining characteristic of this compound and its isomers. Even a subtle shift in the position of the fluorine or formyl group can dramatically alter the compound's steric and electronic properties, leading to unforeseen reaction pathways and undesired byproducts. Therefore, a rigorous analytical workflow is not just a quality control measure; it is an essential component of synthetic success.
This guide will focus on comparing the target analyte with two common isomers:
-
Alternative 1: tert-Butyl (2-fluoro-4-formylphenyl)carbamate: The positions of the fluorine and formyl groups are swapped relative to the carbamate.
-
Alternative 2: tert-Butyl (3,4-difluoro-2-formylphenyl)carbamate: An additional fluorine atom is introduced, significantly altering the electronic environment of the aromatic ring.
Analytical Workflow for Structural Elucidation
A multi-faceted analytical approach is indispensable for the conclusive identification of the target compound. Each technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system.
Caption: A generalized workflow for Mass Spectrometry analysis using an ESI source.
Comparative Mass Spectrometry Data
While all three isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The primary differentiation comes from the fragmentation pattern in MS/MS experiments.
| Ion | This compound (m/z) | Alternative 1: (2-fluoro-4-formylphenyl)carbamate (m/z) | Alternative 2: (3,4-difluoro-2-formylphenyl)carbamate (m/z) |
| [M+H]⁺ | 240.10 | 240.10 | 258.09 |
| [M+Na]⁺ | 262.08 | 262.08 | 280.07 |
| [M-C₄H₈]⁺ | 184.05 | 184.05 | 202.04 |
| [M-Boc+H]⁺ | 140.04 | 140.04 | 158.03 |
Causality Behind the Differences:
The most immediate distinction is the molecular weight of the difluoro isomer (Alternative 2). For the two mono-fluorinated isomers, the initial fragmentation is expected to be similar, with the loss of isobutylene (56 Da) from the tert-butyl group or the entire Boc group (100 Da). Subtle differences in the relative abundances of fragment ions may be observed due to the different substitution patterns, but these are often less definitive than NMR data for isomeric distinction.
Part 3: High-Performance Liquid Chromatography – The Purity and Polarity Probe
HPLC is an essential tool for assessing the purity of the synthesized compound and can also provide corroborating evidence for its identity through its retention time.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Gradient: A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Comparative HPLC Data
The retention time (Rt) is influenced by the polarity of the molecule.
| Compound | Expected Retention Time (Rt) | Rationale |
| This compound | Moderate | The combination of the polar formyl and carbamate groups and the nonpolar tert-butyl group results in intermediate polarity. |
| Alternative 1: (2-fluoro-4-formylphenyl)carbamate | Similar to the target | The overall polarity is expected to be very similar, leading to a close or co-eluting peak under standard reverse-phase conditions. |
| Alternative 2: (3,4-difluoro-2-formylphenyl)carbamate | Slightly earlier | The additional electronegative fluorine atom may slightly increase the overall polarity, potentially leading to a shorter retention time. |
Causality Behind the Differences:
In reverse-phase HPLC, more polar compounds elute earlier. While the two mono-fluorinated isomers have very similar polarities and may be difficult to resolve, the difluoro isomer is likely to be slightly more polar and thus have a shorter retention time. The primary utility of HPLC in this context is to confirm the purity of the sample before proceeding with more structurally informative techniques like NMR.
Conclusion: A Triad of Trustworthiness for Structural Confirmation
The definitive identification of this compound, and indeed any synthetic molecule, relies on a holistic analytical approach. By integrating the precise connectivity information from NMR, the molecular weight verification from mass spectrometry, and the purity assessment from HPLC, researchers can build a robust and self-validating confirmation of their material's identity. This guide has provided the experimental framework and the causal reasoning behind the expected data, empowering scientists to distinguish the target compound from its critical isomers with confidence. Adherence to these principles of analytical rigor is fundamental to the integrity and success of any research and development endeavor.
References
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General Principles of NMR Spectroscopy
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Mass Spectrometry of Organic Compounds
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Boc-Protection in Organic Synthesis
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A Senior Application Scientist's Guide to the Synthetic Utility of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth evaluation of tert-Butyl (4-fluoro-2-formylphenyl)carbamate, a versatile building block, particularly in the synthesis of medicinally relevant heterocyclic scaffolds. We will objectively compare its performance with viable alternatives, supported by experimental data, to inform your selection of the optimal synthetic strategy.
Introduction: The Strategic Advantage of a Pre-functionalized Scaffolding
This compound is a trifunctional reagent that offers a unique combination of functionalities on a single aromatic ring: a fluorine atom, a formyl group, and a Boc-protected amine. This pre-functionalization provides a strategic advantage in multi-step syntheses by minimizing the need for protecting group manipulations and functional group interconversions. The fluorine substituent is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. The ortho-relationship of the formyl and protected amino groups makes this reagent an ideal precursor for the construction of fused heterocyclic systems, most notably quinazolines and their derivatives, which are prominent scaffolds in numerous kinase inhibitors and other therapeutic agents.
Core Application: A Gateway to Fluorinated Quinazolines
The primary synthetic utility of this compound lies in its role as a precursor to 6-fluoro-substituted quinazolines. The general synthetic approach involves a two-step, one-pot process: initial condensation with a nitrogen source, followed by cyclization and aromatization. The Boc protecting group plays a crucial role in this transformation, modulating the reactivity of the aniline nitrogen and facilitating a controlled cyclization.
A representative transformation is the synthesis of 6-fluoroquinazolin-4(3H)-one, a key intermediate for various bioactive molecules. This can be achieved through the reaction of this compound with a suitable nitrogen source, such as formamide.
Comparative Analysis: Performance Against Alternative Precursors
The decision to use this compound should be made after careful consideration of alternative starting materials. The most common alternatives include the unprotected 2-amino-5-fluorobenzaldehyde and other N-protected analogues.
| Precursor | Key Advantages | Key Disadvantages | Typical Yield Range |
| This compound | Excellent stability and shelf-life; controlled reactivity; often leads to cleaner reactions and higher yields. | Additional cost associated with the Boc-protection; requires a deprotection step. | 80-95% |
| 2-Amino-5-fluorobenzaldehyde | More atom-economical; no deprotection step required. | Prone to self-condensation and side reactions; can be less stable, leading to lower yields and purification challenges. | 50-75% |
| N-(4-fluoro-2-formylphenyl)acetamide (Ac-protected) | Relatively inexpensive protecting group. | Acyl group can be more difficult to remove under mild conditions compared to Boc. | 70-85% |
| N-(4-fluoro-2-formylphenyl)benzenesulfonamide (Bs-protected) | Highly stable protecting group. | Requires harsh conditions for deprotection, which may not be compatible with sensitive functional groups. | 65-80% |
Expert Insights: The choice of precursor is often a trade-off between cost, convenience, and reaction performance. For discovery-phase chemistry where material cost is less of a concern and reaction reliability is paramount, the Boc-protected starting material is often the superior choice. Its enhanced stability and the clean nature of the subsequent cyclization reaction can save significant time and resources in purification. For process development and large-scale synthesis, the unprotected aminobenzaldehyde may be more cost-effective, but this often requires more extensive optimization to control for side reactions and ensure consistent yields.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one from this compound
This protocol details a reliable method for the synthesis of a key quinazolinone intermediate.
Materials:
-
This compound
-
Formamide
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add formamide (10 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Expected Yield: 85-95%
Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one from 2-Amino-5-fluorobenzaldehyde (for comparison)
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Formamide
-
Formic acid
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Water
Procedure:
-
A mixture of 2-amino-5-fluorobenzaldehyde (1.0 eq) and formamide (5.0 eq) is heated at 150-160 °C for 4-6 hours.
-
After cooling to approximately 100 °C, add an equal volume of water.
-
Continue cooling to room temperature and then in an ice bath to complete precipitation.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the purified product.
Expected Yield: 60-75%
Mechanistic Considerations and Workflow Visualization
The synthesis of the quinazolinone core from this compound proceeds through a well-defined pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting any issues that may arise.
Workflow Diagram:
Caption: Synthetic workflow for 6-fluoroquinazolin-4(3H)-one.
Mechanistic Rationale: The initial step is a condensation reaction between the aldehyde and formamide. The Boc protecting group is then removed under the reaction conditions (thermal or acid-catalyzed), liberating the aniline nitrogen. This is followed by an intramolecular nucleophilic attack of the newly freed amine onto the formyl-derived carbon, leading to a dihydroquinazolinone intermediate. Subsequent dehydration and aromatization yield the stable quinazolinone ring system. The use of the Boc group ensures that the aniline nitrogen is only revealed at the desired stage, preventing premature or uncontrolled side reactions.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and reliable reagent for the synthesis of 6-fluoro-substituted quinazolines and related heterocyclic systems. Its superior stability and the clean, high-yielding nature of its cyclization reactions often justify the additional cost, particularly in the context of medicinal chemistry and early-stage drug development where purity and predictability are paramount.
While alternative, more atom-economical precursors exist, they often require more rigorous optimization to achieve comparable results. The choice of starting material will ultimately depend on the specific project goals, scale of synthesis, and available resources. As the demand for complex, fluorinated heterocyclic scaffolds continues to grow in the pharmaceutical industry, the strategic use of pre-functionalized building blocks like this compound will remain a cornerstone of efficient and successful synthetic endeavors.
References
-
Connolly, D. J., et al. (2005). A one-pot synthesis of 4(3H)-quinazolinones from 2-aminobenzonitriles and grignard reagents. Tetrahedron Letters, 46(13), 2271-2274. [Link]
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Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,3-disubstituted and 1,2,3-trisubstituted 1,2,3,4-tetrahydroquinazolines. Chemical Society Reviews, 25(3), 219-226. [Link]
-
Luo, Y., et al. (2011). A simple and efficient synthesis of 2-substituted quinazolin-4(3H)-ones. Molecules, 16(9), 7439-7448. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-fluoro-2-formylphenyl)carbamate
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (4-fluoro-2-formylphenyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information based on the known hazards of its primary functional groups: a carbamate, a halogenated aromatic ring, and an aldehyde. By understanding the chemistry of these components, we can establish a robust and scientifically sound disposal plan.
Pre-Disposal Hazard Assessment: Understanding the Chemistry of the Compound
A thorough understanding of the potential hazards associated with this compound is critical for safe handling and disposal. The molecule's reactivity and toxicity are dictated by its constituent functional groups.
-
Carbamate Group: Carbamate esters can exhibit toxicity and may act as cholinesterase inhibitors, similar to some classes of pesticides. Some carbamates are also suspected carcinogens. They can be incompatible with strong acids, bases, and oxidizing agents.
-
Fluorinated Aromatic Ring: The presence of a fluorine atom designates this compound as a halogenated organic.[1] Halogenated organic wastes are typically subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[2][3] Disposal of halogenated solvents often costs more than non-halogenated ones due to the need for specialized incineration processes.[2][3]
-
Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] They are also prone to oxidation and may undergo polymerization reactions.[4]
Given these characteristics, this compound should be treated as a hazardous chemical waste, with particular attention to its potential toxicity, irritant properties, and its classification as a halogenated organic compound.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing. |
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled, and sealable container for "this compound and related solid waste."[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless explicitly approved by your institution's EHS department.[4] It is crucial to keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and control costs.[2][7]
Solid Waste:
-
Place solid this compound directly into the designated hazardous waste container.
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of in the same container as hazardous waste.[4]
Liquid Waste (Solutions and Rinsates):
-
For solutions containing this compound, use a separate, dedicated liquid hazardous waste container.
-
When cleaning contaminated glassware, rinse with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. This solvent rinsate must be collected as hazardous liquid waste in the designated container.[4]
Labeling: The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "[8]
-
The full chemical name: "This compound "[4]
-
Known hazard characteristics: "Toxic ," "Irritant "[4]
-
Indication that it is a "Halogenated Organic Waste "
-
Storage: The sealed and properly labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to prevent the spread of any potential leaks.
-
Request for Pickup: Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department.[6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This will likely include the chemical composition and quantity of the waste.
-
Handover: Transfer the waste to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as outlined in section 2.
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the absorbent material and the spilled compound into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[4]
Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
- U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- New Jersey Department of Health. (n.d.). Ammonium Carbamate Hazard Summary.
- Southern Illinois University. (n.d.). Chemical Waste Management Guide.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (n.d.). tert-butyl N-(2-fluoro-6-formylphenyl)carbamate.
- PBI-Gordon Corporation. (2015, March 16). Safety Data Sheet.
- Unknown. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- BLD Pharm. (n.d.). This compound.
- BenchChem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
- PubChemLite. (n.d.). tert-Butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3).
- BLDpharm. (n.d.). tert-Butyl (4-formylphenyl)(methyl)carbamate.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-4-tert-butyl-3-furonitrile: A Step-by-Step Guide for Laboratory Professionals.
-
National Institutes of Health. (n.d.). tert-Butyl carbamate. Retrieved from
- BLDpharm. (n.d.). tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
- BLDpharm. (n.d.). tert-Butyl (2-fluoro-6-formylphenyl)carbamate.
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A Senior Application Scientist's Guide to Handling tert-Butyl (4-fluoro-2-formylphenyl)carbamate
As a key intermediate in pharmaceutical synthesis, tert-Butyl (4-fluoro-2-formylphenyl)carbamate demands meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. The protocols outlined below are synthesized from the safety profiles of structurally similar molecules and established best practices for laboratory chemical management, offering a robust system for risk mitigation.
Hazard Assessment and Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a reliable risk profile can be constructed by analyzing its core functional groups—an aromatic aldehyde and a carbamate—and examining data from close structural analogs. The primary hazards are associated with irritation and potential toxicity upon exposure.
Based on data for compounds like tert-butyl N-(2-fluoro-6-formylphenyl)carbamate and tert-Butyl (2-formylbenzofuran-4-yl)carbamate, the compound should be handled as if it possesses the following hazards.[1]
| Hazard Category | GHS Hazard Statement | Pictogram | Rationale & Implication |
| Skin Irritation | H315: Causes skin irritation.[1] | GHS07 | Direct contact can cause redness, itching, or inflammation. Prolonged exposure should be avoided. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | GHS07 | The fine powder can cause significant irritation or damage upon contact with eyes. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | GHS07 | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | GHS07 | Ingestion may lead to gastrointestinal irritation or other toxic effects.[2] |
Note: The toxicological properties of this specific molecule have not been fully investigated.[2] Therefore, it is imperative to treat it with a high degree of caution, assuming it may have uncharacterized hazards.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, starting with engineering controls and supplemented by personal gear. The following protocol is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary risk from a powdered substance is the generation of airborne particulates during handling (e.g., weighing, transferring). A certified chemical fume hood is the most critical safety device because it captures these particulates at the source, preventing them from entering the operator's breathing zone.[3]
Protocol:
-
All manipulations of this compound powder, including weighing, container transfers, and reagent addition, must be performed within a properly functioning chemical fume hood.
-
Confirm that the fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation before beginning work.
-
Keep the sash at the lowest possible height that still allows for comfortable work to maximize capture velocity and protection.
Eye and Face Protection
Causality: Chemical powders can easily become airborne and enter the eyes. Standard safety glasses may not provide a sufficient seal against fine dusts.[4]
Protocol:
-
Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[5][6]
-
Required for Handling Powder: Chemical splash goggles are mandatory when handling the solid compound.[4] Goggles provide a full seal around the eyes, offering superior protection from airborne dust and potential splashes.
-
Recommended for Large Quantities/Splash Risk: When working with larger quantities (>10g) or if there is a significant splash hazard during dissolution, a face shield should be worn over chemical splash goggles to protect the entire face.[5]
Skin Protection: Gloves & Attire
Causality: This compound is a known skin irritant.[1] Proper gloves and lab attire form a critical barrier to prevent direct dermal contact.
Gloves:
-
Selection: Disposable nitrile gloves are suitable for providing protection against incidental contact.[4][5]
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Technique: Double-gloving can be considered for extended procedures. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands before donning a new glove. Do not wear gloves outside of the laboratory area.[7]
Laboratory Attire:
-
A flame-resistant or 100% cotton lab coat must be worn and kept fully fastened.[5][7]
-
Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure maximum skin coverage.[5][8] Avoid synthetic fabrics like polyester, which can melt in a fire.[5]
Respiratory Protection
Causality: While the fume hood is the primary control, supplementary respiratory protection may be necessary if engineering controls are insufficient or during a large-scale spill cleanup.
Protocol:
-
Under normal handling conditions within a fume hood, a respirator is not required.[3]
-
If procedures with a high potential for aerosolization are unavoidable and cannot be contained, or if a fume hood is not available, a risk assessment must be performed by your institution's Environmental Health and Safety (EHS) department.[5] They will determine the appropriate respirator (e.g., an N95 or higher) and provide required fit-testing and training.[5]
Procedural Guidance: A Step-by-Step Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Operational Plan:
-
Preparation: Before handling the chemical, ensure all PPE is correctly worn.[9] Verify the fume hood is operational and prepare a designated, labeled hazardous waste container.[10]
-
Handling: Conduct all manipulations within the fume hood. Use disposable weighing papers to avoid contaminating balances. Transfer the powder carefully to prevent it from becoming airborne.
-
Disposal: Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[2][10] All contaminated disposables (gloves, weighing paper, pipette tips) must be placed in the designated solid hazardous waste container.[10]
-
Decontamination: Clean any contaminated glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect this solvent rinse as liquid hazardous waste in a separate, labeled container.[10]
Emergency Response Plan
Immediate and correct action during an exposure event is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove any contaminated clothing.[1] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[1] 3. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). 3. Seek medical attention. |
| Minor Spill (<1g in Fume Hood) | 1. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. 2. Carefully sweep the material into the designated hazardous waste container.[2] 3. Clean the spill area with a cloth dampened with a suitable solvent and dispose of the cloth as hazardous waste.[10] |
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
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Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
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Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
